Quinomycin C
Description
Propriétés
IUPAC Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXLBOHYWTPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031266 | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1101.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |
| Record name | ECHINOMYCIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
1403-88-9, 512-64-1 | |
| Record name | Levomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinomycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Echinomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Echinomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinomycin C: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinomycin C is a member of the quinoxaline family of bicyclic octadepsipeptide antibiotics, a class of natural products known for their potent antitumor and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailing its mechanism of action as a DNA bis-intercalator and its role as an inhibitor of crucial cellular signaling pathways, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Notch signaling, this document serves as a vital resource for researchers in oncology, microbiology, and drug discovery. Included are detailed summaries of its chemical properties, biological efficacy, and established experimental protocols to facilitate further investigation and application of this potent molecule.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic molecule characterized by two quinoxaline-2-carbonyl chromophores attached to a cyclic octadepsipeptide core. This core is distinguished by a thioacetal bridge, a feature that differentiates it from other members of the quinomycin family, such as Triostin A which possesses a disulfide bridge.[1] The definitive molecular formula for this compound is C₅₅H₇₂N₁₂O₁₂S₂.[2]
The structural distinction between this compound and the more commonly studied Quinomycin A (also known as Echinomycin) lies in the amino acid composition of the peptide core. While both share the same fundamental scaffold, variations in the constituent amino acids lead to differences in their molecular weight and potentially their biological specificity.[3][4]
A detailed comparison of the structures of Quinomycin A and Triostin A reveals the subtle yet significant differences in their cross-bridge linkage, which influences their conformation and interaction with DNA.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₅H₇₂N₁₂O₁₂S₂ | [2] |
| Molecular Weight | 1157.51 g/mol | [2] |
| CAS Number | 11001-74-4 | [2] |
| Appearance | White amorphous powder | [3] |
| Boiling Point | 1418.6 °C at 760 mmHg | [2] |
| Density | 1.36 g/cm³ | [2] |
| Flash Point | 811.7 °C | [2] |
| Solubility | Soluble in DMSO and DMF. | [6][7] |
| Poorly soluble in water, ethanol, and methanol. | [6][7] | |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 18 | [2] |
| Rotatable Bond Count | 9 | [2] |
Biological Activity and Mechanism of Action
This compound exerts its potent biological effects through multiple mechanisms, primarily as a DNA bis-intercalator and as an inhibitor of key cellular signaling pathways.
DNA Bis-intercalation
The planar quinoxaline rings of this compound enable it to bind to double-stranded DNA by inserting themselves between base pairs at two separate locations, a process known as bis-intercalation.[5] This interaction is sequence-specific, with a preference for CpG steps.[5] The binding of this compound to DNA leads to significant conformational changes in the DNA helix, ultimately interfering with DNA replication and transcription, which underlies its potent cytotoxic effects.[5]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Quinomycin A (Echinomycin), a close analog of this compound, has been identified as a potent inhibitor of the DNA binding activity of Hypoxia-Inducible Factor-1α (HIF-1α).[8] HIF-1α is a master transcriptional regulator of cellular adaptation to hypoxia and plays a critical role in tumor progression and angiogenesis. By binding to specific sequences in the DNA, Quinomycin A blocks the binding of HIF-1α to its target gene promoters, thereby inhibiting the transcription of genes involved in tumor survival and growth.[8] Given the structural similarity, this compound is presumed to act via a similar mechanism.
Inhibition of Notch Signaling
The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Quinomycin A has been shown to be a potent inhibitor of the Notch signaling pathway.[9][10] It downregulates the expression of Notch receptors and their ligands, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[9][10]
Table 2: IC₅₀ Values of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference(s) |
| HeLa | Cervical Cancer | Echinomycin | ~0.001-0.01 | [11] |
| MCF-7 | Breast Cancer | Echinomycin | ~0.001-0.01 | [11] |
| A549 | Lung Cancer | Echinomycin | ~0.01-0.1 | [11] |
| HCT-116 | Colon Cancer | Echinomycin | ~0.001-0.01 | [11] |
| PC-3 | Prostate Cancer | Echinomycin | ~0.01-0.1 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. Given the frequent use of Quinomycin A (Echinomycin) as a close analog, some protocols are based on studies using this compound.
Western Blot Analysis of Notch and HIF-1α Signaling Pathways
This protocol describes the investigation of this compound's effect on the protein expression levels of key components of the Notch and HIF-1α signaling pathways.
Workflow for Western Blot Analysis
Caption: Western Blot Workflow for Protein Analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Notch1, NICD, Hes1, HIF-1α, VEGF) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[3]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
HIF-1α Reporter Luciferase Assay
This assay measures the transcriptional activity of HIF-1α in response to this compound treatment.
Logical Flow of HIF-1α Reporter Assay
Caption: HIF-1α Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
Cell Treatment: Plate the transfected cells and treat them with different concentrations of this compound or a vehicle control.
-
Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) for a specified period (e.g., 16-24 hours) to induce HIF-1α activity. A set of cells should be kept under normoxic conditions as a control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[12]
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Compare the luciferase activity in this compound-treated cells to that of the vehicle-treated control to determine the inhibitory effect on HIF-1α transcriptional activity.
Notch Signaling Reporter Luciferase Assay
This assay quantifies the activity of the Notch signaling pathway by measuring the expression of a luciferase reporter gene driven by a promoter containing binding sites for the Notch downstream transcription factor CSL (CBF1/Su(H)/LAG-1).
Workflow for Notch Reporter Assay
Caption: Notch Signaling Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a CSL-responsive luciferase reporter plasmid and a plasmid expressing a constitutively active form of a Notch receptor (e.g., the Notch intracellular domain, NICD). A control transfection with an empty vector should also be performed.
-
Cell Treatment: Plate the transfected cells and treat them with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the reporter activity in this compound-treated cells to the vehicle-treated control to assess the inhibition of Notch signaling.
Conclusion
This compound is a compelling natural product with significant potential in therapeutic development, particularly in oncology. Its multifaceted mechanism of action, involving DNA bis-intercalation and the inhibition of critical cancer-related signaling pathways like HIF-1α and Notch, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound's chemical nature and biological functions, along with practical experimental protocols to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate the therapeutic potential and clinical applications of this compound.
References
- 1. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the structure of echinomycin and triostin A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C51H64N12O12S2 | CID 3197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
The Discovery and Origin of Quinomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C is a member of the quinoxaline family of antibiotics, a class of cyclic depsipeptides characterized by their potent antimicrobial and antitumor activities. These molecules function by bis-intercalating into DNA, a mechanism that underpins their profound biological effects. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, with a focus on the scientific methodologies and data that have elucidated its nature.
Discovery and Origin
This compound was first discovered as a component of the quinomycin complex produced by Streptomyces sp. 732.[1][2] The producing organism, a Gram-positive bacterium belonging to the actinomycetes, is a well-known source of a diverse array of secondary metabolites with therapeutic potential.
A key observation in the early studies of quinomycin biosynthesis was the influence of amino acids in the culture medium on the composition of the quinomycin complex. Specifically, the addition of DL-isoleucine to the fermentation broth of Streptomyces sp. 732 was found to completely inhibit the synthesis of this compound.[1][2] This finding was pivotal in differentiating the members of the quinomycin complex and provided early insights into the biosynthetic pathways and the precursor units required for their assembly. This selective inhibition suggests a competitive incorporation of amino acid precursors into the growing peptide chains, a hallmark of non-ribosomal peptide synthesis.
Physicochemical Properties and Structure
Table 1: General Physicochemical Properties of this compound
| Property | Description |
| Molecular Formula | C51H64N12O12S2 |
| Molecular Weight | 1101.3 g/mol |
| Class | Quinoxaline antibiotic, cyclic depsipeptide |
| Producing Organism | Streptomyces sp. 732 |
Note: Detailed, specific quantitative data for this compound's fermentation yield, MIC values, and spectroscopic data are not extensively available in the reviewed literature. The data presented is based on the general properties of the quinomycin family.
Experimental Protocols
The isolation and characterization of this compound from the fermentation broth of Streptomyces sp. 732 involves a series of standard natural product chemistry techniques. While a specific, detailed protocol for this compound is not available, a general methodology can be inferred from the procedures used for other quinomycins.
Fermentation of Streptomyces sp. 732
A pure culture of Streptomyces sp. 732 is inoculated into a suitable seed medium and incubated to generate a sufficient biomass. The seed culture is then transferred to a larger production medium designed to support the biosynthesis of quinomycins. The composition of the medium is critical, and as noted earlier, the absence of isoleucine is crucial for the production of this compound.[1][2] Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize the yield of the desired metabolite.
Extraction and Purification
Following fermentation, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. The quinomycin complex, including this compound, is then extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate or butanol.
The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations to isolate the individual quinomycin components. These techniques typically include:
-
Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18), to achieve high-purity isolation of this compound from other closely related analogues.
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway established for other quinomycin-type antibiotics, which is orchestrated by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).
The biosynthetic process can be divided into two main parts: the formation of the quinoxaline chromophore and the assembly of the cyclic depsipeptide backbone.
Biosynthesis of the Quinoxaline Chromophore
The quinoxaline-2-carboxylic acid moiety is derived from the amino acid L-tryptophan through a series of enzymatic modifications. This pathway involves several key steps, including oxidation and cyclization, to form the characteristic heterocyclic ring system.
Non-Ribosomal Peptide Synthesis
The assembly of the peptide backbone of this compound is carried out by an NRPS. This enzymatic machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid. The general process involves:
-
Activation: Each amino acid is activated as an aminoacyl-adenylate.
-
Thiolation: The activated amino acid is then transferred to a phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain within the NRPS module.
-
Elongation: The growing peptide chain is transferred from one module to the next, with each module adding its specific amino acid.
-
Modification: Some modules may contain additional domains for modifications such as N-methylation.
-
Termination: Once the linear peptide is assembled, a thioesterase (TE) domain catalyzes the cyclization and release of the final product. In the case of quinomycins, this involves the dimerization of two identical tetrapeptide chains.
Below is a DOT language script for a diagram illustrating the general biosynthetic pathway of quinomycins.
Experimental Workflow for Isolation and Characterization
The overall workflow for obtaining and characterizing this compound is a systematic process that moves from large-scale biological production to precise chemical analysis.
References
- 1. Influence of Isoleucine upon Quinomycin Biosynthesis by Streptomyces sp. 732 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of isoleucine upon quinomycin biosynthesis by Streptomyces sp. 732 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel quinomycins discovered by UPLC-MS from Stretomyces sp. HCCB11876 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Quinomycin C on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinomycin C, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through a unique interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its bis-intercalative binding to the DNA double helix. This document details the structural basis of this interaction, its sequence specificity, and the thermodynamic and kinetic parameters that govern the binding process. Furthermore, this guide presents detailed protocols for key experimental techniques used to elucidate this mechanism, including DNase I footprinting, Electrophoretic Mobility Shift Assay (EMSA), and Isothermal Titration Calorimetry (ITC). Visual diagrams generated using Graphviz are provided to illustrate the core concepts and experimental workflows.
Introduction
The quinoxaline antibiotics, including this compound and its well-studied analog echinomycin, represent a class of cyclic depsipeptides with significant antibacterial and anticancer properties.[1] Their biological activity is primarily attributed to their ability to bind to double-helical DNA, thereby interfering with essential cellular processes such as transcription and replication.[2][3] this compound is characterized by a cyclic octadepsipeptide scaffold from which two quinoxaline chromophores extend. This unique structure enables it to bind to DNA through a process known as bis-intercalation, where both chromophores insert into the DNA helix at specific sites.[4][5] Understanding the precise mechanism of this interaction is crucial for the rational design of novel chemotherapeutic agents with improved efficacy and reduced toxicity.
The Molecular Mechanism of this compound-DNA Interaction
The interaction of this compound with DNA is a multifaceted process involving several key features:
-
Bis-intercalation: The defining feature of this compound's mechanism of action is its ability to bis-intercalate into the DNA double helix. The two planar quinoxaline chromophores of the molecule insert themselves between adjacent base pairs, effectively creating a "molecular staple" that spans the DNA minor groove.[6] This is in contrast to mono-intercalators, which possess only one intercalating moiety. The bis-intercalation of this compound causes significant structural distortions in the DNA, including unwinding of the helix and an increase in its length.[6]
-
Sequence Specificity: this compound exhibits a marked preference for binding to specific DNA sequences. Extensive studies, primarily on its close analog echinomycin, have demonstrated a strong preference for sites containing a central CpG dinucleotide step (5'-CG-3').[4][7] The binding site size for these molecules is typically considered to be four base pairs.[7] The specificity of this interaction is crucial for its biological activity and is a key area of investigation for the development of sequence-specific DNA-targeting drugs.
-
Role of the Peptide Macrocycle: The cyclic octadepsipeptide backbone of this compound plays a critical role in positioning the quinoxaline chromophores for optimal intercalation and contributes to the stability of the DNA-drug complex. It resides in the minor groove of the DNA and forms specific contacts with the edges of the base pairs, further enhancing the binding affinity and sequence selectivity.
Visualizing the Mechanism of Action
Caption: Bis-intercalation of this compound into a DNA duplex.
Quantitative Data on Quinomycin-DNA Binding
Quantitative analysis of the binding of quinoxaline antibiotics to DNA has been primarily conducted using their representative member, echinomycin, due to its historical significance and availability. The data presented below for echinomycin is considered to be highly representative of the binding characteristics of this compound, given their close structural and functional similarities.
Table 1: Thermodynamic Parameters of Echinomycin-DNA Interaction
| Parameter | Value | Conditions | Reference |
| Binding Constant (K) | 5.0 x 10⁵ M⁻¹ | 20°C | [8] |
| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | 20°C | [8] |
| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | 20°C | [8] |
| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | 20°C | [8] |
Disclaimer: The thermodynamic data presented are for echinomycin, a close structural and functional analog of this compound. This data is provided as a representative model due to the limited availability of specific thermodynamic parameters for this compound in the peer-reviewed literature.
Table 2: Kinetic Parameters of Echinomycin-DNA Interaction
| Parameter | Value | DNA Type | Conditions | Reference |
| Association Rate Constant (k) | 6 x 10⁴ M⁻¹ s⁻¹ | Calf thymus DNA | 25°C, I = 0.01 | [9] |
| Association Rate Constant (k) | 6 x 10⁴ M⁻¹ s⁻¹ | Micrococcus lysodeikticus DNA | 25°C, I = 0.01 | [9] |
Disclaimer: The kinetic data presented are for echinomycin. This data is provided as a representative model for the kinetic behavior of this compound.
Experimental Protocols for Studying this compound-DNA Interaction
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
DNase I Footprinting
DNase I footprinting is a powerful technique to identify the specific binding sites of a ligand on a DNA molecule. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I at the sites where the ligand is bound.
Caption: Workflow for DNase I footprinting analysis.
-
DNA Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.
-
Label one 3'-end of the DNA fragment with ³²P using terminal deoxynucleotidyl transferase and [α-³²P]ddATP.
-
Purify the labeled DNA fragment.
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix the labeled DNA fragment (constant concentration, e.g., 10,000 cpm) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).
-
Include a control tube with no this compound.
-
Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
To each reaction tube, add a freshly diluted solution of DNase I. The concentration of DNase I should be optimized to achieve on average one cleavage event per DNA molecule.
-
Incubate for a precise time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and Sample Preparation:
-
Stop the digestion by adding a stop solution containing EDTA (to chelate Mg²⁺ required by DNase I), a loading dye, and formamide (a denaturing agent).
-
Heat the samples at 90-95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
-
Gel Electrophoresis and Autoradiography:
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run the gel until the loading dye has migrated to the desired position.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Data Analysis:
-
The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments.
-
In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands compared to the control lane. This footprint indicates the binding site of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of a DNA-ligand complex based on the principle that a DNA fragment bound to a molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA.
Caption: Workflow for Electrophoretic Mobility Shift Assay.
-
Probe Preparation:
-
Synthesize or obtain a short double-stranded DNA oligonucleotide (20-50 bp) containing the target binding sequence for this compound.
-
Label the probe, for example, with ³²P at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP, or with a fluorescent dye.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain a constant amount of the labeled probe and varying concentrations of this compound.
-
Include a control lane with only the labeled probe.
-
The binding buffer should contain components to minimize non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.
-
-
Detection and Analysis:
-
After electrophoresis, dry the gel (if using radioactivity) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate fluorescence scanner.
-
The free probe will migrate fastest and appear as a band at the bottom of the gel.
-
A slower migrating band (the "shifted" band) will be visible in the lanes containing this compound, representing the DNA-Quinomycin C complex. The intensity of this shifted band will increase with increasing concentrations of this compound.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It allows for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.
Caption: Workflow for Isothermal Titration Calorimetry.
-
Sample Preparation:
-
Prepare a solution of the target DNA (e.g., a short oligonucleotide containing the CpG binding site) in a suitable buffer.
-
Prepare a solution of this compound in the exact same buffer to avoid heat of dilution artifacts. The concentration of this compound should be 10-20 times higher than the DNA concentration.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrument Setup:
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution while stirring.
-
The instrument measures the heat change (either exothermic or endothermic) that occurs after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of peaks, with each peak representing the heat change from a single injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Conclusion
This compound is a potent DNA-binding agent that functions through a sophisticated mechanism of bis-intercalation with a notable preference for CpG sequences. This interaction leads to significant structural perturbations of the DNA, which in turn disrupts critical cellular processes, forming the basis of its antitumor activity. The experimental techniques detailed in this guide provide a robust framework for the in-depth characterization of the this compound-DNA interaction, from identifying specific binding sites to quantifying the thermodynamic and kinetic parameters of the binding event. A thorough understanding of this mechanism is paramount for the future development of more selective and effective quinoxaline-based chemotherapeutics. Further research focusing on obtaining more specific quantitative data for this compound will be beneficial in refining our understanding and guiding drug design efforts.
References
- 1. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the interaction mechanism between mitomycin C and DNA by fluorescence method [sioc-journal.cn]
- 4. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow kinetic studies of actinomycin binding to DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. dervan.caltech.edu [dervan.caltech.edu]
- 8. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Primary Cellular Target of Quinomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinomycin C, a member of the quinoxaline family of antibiotics, exerts its potent biological effects primarily by targeting cellular DNA. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with DNA and the subsequent downstream consequences on critical cellular signaling pathways. This document provides a comprehensive overview of its binding thermodynamics, sequence specificity, and the experimental methodologies used to elucidate these properties. Furthermore, it explores the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the disruption of the Notch signaling cascade as key outcomes of this primary interaction.
The Primary Cellular Target: DNA Bis-intercalation
The principal cellular receptor for this compound is deoxyribonucleic acid (DNA). It belongs to a class of molecules known as bis-intercalators. The structure of this compound features two planar quinoxaline chromophores which insert themselves between adjacent base pairs of the DNA double helix.[1] This mode of binding is distinct from groove binders and involves the unwinding of the DNA helix to accommodate the intercalating moieties.
Sequence Specificity: this compound and its close analog, Echinomycin (Quinomycin A), exhibit a marked preference for binding to sequences containing a central 5'-CG-3' dinucleotide step.[2][3] The depsipeptide core of the molecule settles within the minor groove, contributing to the stability of the complex.[4] The binding site size for echinomycin has been determined to be approximately four base pairs.[2][3]
Quantitative Binding Data
The interaction between the quinomycin family of antibiotics and DNA has been characterized by various biophysical techniques. The following tables summarize the key quantitative data for Echinomycin (Quinomycin A), which serves as a close proxy for this compound.
Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding [5]
| Thermodynamic Parameter | Value | Conditions |
| Binding Constant (K) | 5.0 x 10⁵ M⁻¹ | 20°C |
| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | 20°C |
| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | 20°C |
| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | 20°C |
The positive enthalpy and large positive entropy indicate that the binding is entropically driven, likely due to hydrophobic interactions and the displacement of water molecules.[5]
Table 2: Dissociation Constants (Kd) for Echinomycin-DNA Interaction [4]
| DNA Substrate | Kd (µM) |
| T:T Mismatched Duplex | 2.24 ± 0.31 |
| T:C Mismatched Duplex | 3.69 ± 0.32 |
| A:T Watson-Crick Duplex | 3.14 ± 0.25 |
| G:C Watson-Crick Duplex | 2.98 ± 0.19 |
Downstream Cellular Effects
The bis-intercalation of this compound into DNA serves as the primary event that triggers a cascade of downstream cellular effects. By altering the topology of DNA, this compound obstructs the binding of essential proteins, notably transcription factors, leading to the modulation of critical signaling pathways.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
A major consequence of this compound's interaction with DNA is the potent inhibition of the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).[4] HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. This compound does not directly bind to HIF-1α; instead, its intercalation into the Hypoxia Response Elements (HREs) within the promoter regions of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), sterically hinders the binding of the HIF-1α/β heterodimer.[4]
Table 3: Potency of Echinomycin in HIF-1α Inhibition
| Assay | IC₅₀ / EC₅₀ | Cell Line |
| Inhibition of Cancer Stem Cells | 29.4 pM (IC₅₀) | - |
| Inhibition of Hypoxia-Induced Luciferase Expression | 1.2 nM (EC₅₀) | U251-HRE |
Disruption of the Notch Signaling Pathway
This compound has been shown to be a potent inhibitor of the Notch signaling pathway, which is critical for cell fate determination, proliferation, and is often dysregulated in cancer. The inhibitory mechanism appears to be at the transcriptional level. Treatment with quinomycins leads to a significant reduction in the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[6] Furthermore, the expression of essential components of the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is required for the cleavage and activation of Notch receptors, is also diminished.[6]
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental techniques. The following sections provide an overview of the methodologies.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where a molecule like this compound binds.
Principle: A DNA fragment end-labeled with a radioactive isotope or fluorescent dye is incubated with the binding agent (this compound). The complex is then lightly treated with DNase I, an endonuclease that cleaves DNA. The regions of DNA bound by this compound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – gaps in the ladder of DNA fragments compared to a control reaction without the drug.[7][8]
Methodology Overview:
-
Probe Preparation: A DNA fragment of interest (e.g., a promoter region containing potential binding sites) is amplified and labeled at one 5' end.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction for a short period to achieve partial digestion (on average, one cut per DNA molecule).
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide sequencing gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence scanning. The footprint region is identified by comparing the cleavage pattern of the this compound-treated samples to a control sample.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the inhibition of protein-DNA interactions, such as HIF-1α binding to its HRE.
Principle: This assay is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. A labeled DNA probe containing the HRE is incubated with nuclear extracts containing HIF-1α. The addition of this compound, which prevents HIF-1α from binding to the HRE, results in a decrease in the amount of the slower-migrating "shifted" band.[1][9]
Methodology Overview:
-
Probe Preparation: A short, double-stranded oligonucleotide containing the HRE consensus sequence is labeled with a radioactive or non-radioactive tag.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from cells cultured under hypoxic conditions to ensure high levels of active HIF-1α.
-
Binding Reaction: The labeled HRE probe is incubated with the nuclear extract in the presence and absence of this compound. A reaction with an unlabeled "cold" competitor probe is often included to demonstrate binding specificity.
-
Non-denaturing Gel Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.
-
Detection: The positions of the labeled probe are detected. A reduction in the shifted band in the presence of this compound indicates inhibition of HIF-1α-DNA binding.
Western Blotting for Notch Signaling Proteins
This technique is used to quantify the changes in the expression levels of proteins in the Notch pathway following treatment with this compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.
Methodology Overview:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Total protein is then extracted using a lysis buffer.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded and separated on a polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Notch pathway proteins (e.g., Notch1, Hes-1, Presenilin 1). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection.[10]
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensities are quantified and normalized to a loading control (e.g., actin) to determine the relative change in protein expression.[6][10]
Conclusion
The primary cellular target of this compound is DNA, where it functions as a sequence-specific bis-intercalator. This direct interaction with the genome is the foundational event that leads to its significant downstream biological activities. By altering DNA conformation, this compound effectively inhibits the DNA-binding activity of the transcription factor HIF-1α and transcriptionally downregulates key components of the Notch signaling pathway. This dual effect on two major pathways involved in cancer progression underscores its potential as a therapeutic agent and provides a clear rationale for further investigation and drug development efforts. The experimental protocols detailed herein represent the core methodologies for assessing the activity of this compound and similar DNA-binding agents.
References
- 1. signosisinc.com [signosisinc.com]
- 2. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dervan.caltech.edu [dervan.caltech.edu]
- 4. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. mybiosource.com [mybiosource.com]
- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notch Signaling Pathway Is Activated by Sulfate Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Quinoxaline Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of quinoxaline antibiotics. It covers their core mechanisms of action, antimicrobial and anticancer properties, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Quinoxaline Antibiotics
Quinoxaline derivatives are a class of heterocyclic organic compounds that exhibit a broad spectrum of biological activities.[1][2] Naturally occurring quinoxaline antibiotics, such as echinomycin and triostin A, are known for their potent antibacterial, antiviral, and anticancer properties.[3][4] Synthetic quinoxaline derivatives have also been extensively explored for their therapeutic potential, leading to the development of compounds with significant activity against multidrug-resistant bacteria and various cancer cell lines.[5][6]
The core structure of these antibiotics, a quinoxaline ring system, serves as a scaffold for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacological properties. This guide will delve into the key aspects of their biological functions, supported by quantitative data and detailed experimental methodologies.
Mechanisms of Action
The biological activity of quinoxaline antibiotics stems from multiple mechanisms, primarily targeting fundamental cellular processes such as DNA replication and cellular respiration.
DNA Bis-intercalation
A primary mechanism of action for many quinoxaline antibiotics, including echinomycin and triostin A, is their ability to act as bifunctional intercalators of DNA.[4] This involves the insertion of their planar quinoxaline chromophores between DNA base pairs at two separate locations simultaneously. This bis-intercalation unwinds and elongates the DNA helix, interfering with crucial processes like transcription and replication.[4]
Generation of Reactive Oxygen Species (ROS)
Certain quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, exert their antimicrobial effects through the generation of reactive oxygen species (ROS).[5] Under anaerobic conditions, these compounds can be bioreduced, leading to the formation of unstable radical intermediates that react with molecular oxygen to produce superoxide anions and other ROS. These highly reactive species cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[5]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Echinomycin and triostin A are potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia.[7][8] By binding to specific DNA sequences, these antibiotics block the binding of HIF-1α to the hypoxia-responsive elements (HREs) in the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[7][8] This inhibition of HIF-1α activity disrupts tumor angiogenesis and survival, making these compounds promising anticancer agents.[9]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various quinoxaline antibiotics.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of Quinoxaline Antibiotics against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Echinomycin | Staphylococcus aureus (MSSA) | 0.06 - 0.5 | [4] |
| Staphylococcus aureus (MRSA) | 0.06 - 0.5 | [4] | |
| Enterococcus faecalis (biofilm-forming) | 0.01 µM | [3] | |
| Quinoxaline Derivative (unspecified) | Staphylococcus aureus (MRSA) | 1 - 8 | [5] |
| 3-hydrazinoquinoxaline-2-thiol | Staphylococcus aureus (MRSA) | 16 - 32 | [5] |
| C-2 amine-substituted quinoxaline (5p) | Staphylococcus aureus | 4 | [6] |
| Bacillus subtilis | 8 | [6] | |
| Escherichia coli | 4 - 32 | [6] | |
| Staphylococcus aureus (MRSA) | 8 | [6] | |
| 2,3-bis(phenylamino) quinoxaline (25) | Staphylococcus aureus (MRSA) | 0.25 - 1 | [10] |
| Enterococcus faecium (VRE) | 0.25 - 1 | [10] | |
| 2,3-bis(phenylamino) quinoxaline (31) | Staphylococcus aureus (MRSA) | 0.25 - 1 | [10] |
| Enterococcus faecalis (VRE) | 0.25 - 1 | [10] |
MIC values are presented as a range or a specific value as reported in the cited literature.
Anticancer Activity
Table 2: Half-maximal Inhibitory Concentration (IC50) of Quinoxaline Derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Echinomycin | Melanoma (WM115, SKMEL30) | 3 | [11] |
| Quinoxaline Derivative (11) | Breast (MCF-7) | 0.81 | [12] |
| Liver (HepG2) | 1.23 | [12] | |
| Colon (HCT-116) | 2.14 | [12] | |
| Quinoxaline Derivative (13) | Breast (MCF-7) | 1.52 | [12] |
| Liver (HepG2) | 2.91 | [12] | |
| Colon (HCT-116) | 1.12 | [12] | |
| Quinoxaline Derivative (4a) | Breast (MCF-7) | 4.11 | [12] |
| Liver (HepG2) | 4.54 | [12] | |
| Colon (HCT-116) | 3.21 | [12] | |
| Quinoxaline Derivative (VIIIc) | Colon (HCT116) | 2.5 | [13] |
| Breast (MCF-7) | 9 | [13] | |
| Quinoxaline Derivative (XVa) | Colon (HCT116) | 4.4 | [13] |
| Breast (MCF-7) | 5.3 | [13] | |
| Quinoxaline Derivative (19) | Gastric (MGC-803) | 9 | [1] |
| Cervical (HeLa) | 12.3 | [1] | |
| Lung (NCI-H460) | 13.3 | [1] | |
| Quinoxaline Derivative (20) | Bladder (T-24) | 8.9 | [1] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of quinoxaline antibiotics.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 108 CFU/mL)
-
Quinoxaline antibiotic stock solution
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the standardized bacterial inoculum 1:100 in MHB to achieve a final concentration of ~1.5 x 106 CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. This will result in a final inoculum of ~7.5 x 105 CFU/mL.
-
Add 200 µL of sterile MHB to the negative control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
DNA Intercalation Assay by Fluorescent Intercalator Displacement (FID)
This assay measures the ability of a compound to displace a fluorescent intercalator, such as ethidium bromide, from DNA.
Materials:
-
Fluorometer and 96-well black plates
-
Calf thymus DNA
-
Ethidium bromide solution
-
Quinoxaline antibiotic solution
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the assay buffer and add it to the wells of the 96-well plate.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of the quinoxaline antibiotic to the wells.
-
Incubate the plate for a sufficient time to allow for binding equilibrium to be reached.
-
Measure the fluorescence at each concentration of the quinoxaline antibiotic.
-
A decrease in fluorescence intensity indicates the displacement of ethidium bromide from the DNA by the quinoxaline antibiotic, confirming its intercalating activity. The data can be used to calculate the binding affinity of the compound.[14][15]
HIF-1α Inhibition Assay by Western Blot
This method is used to determine the effect of a compound on the protein levels of HIF-1α in cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl2)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of the quinoxaline antibiotic for a specified time.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O2) or by adding a chemical inducer like CoCl2 to the medium for 4-6 hours.
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17][18]
-
Block the membrane and then incubate it with the primary antibody against HIF-1α.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The intensity of the HIF-1α band in treated cells is compared to that in untreated control cells to determine the inhibitory effect of the quinoxaline antibiotic.[16][17][18]
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of ROS in bacteria upon treatment with a quinoxaline derivative.
Materials:
-
Bacterial culture
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash the bacterial cells with PBS and resuspend them in PBS containing DCFH-DA.
-
Incubate the cells in the dark to allow the probe to enter the cells.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the quinoxaline antibiotic.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). An increase in fluorescence indicates the production of ROS.[19][20]
DNA Damage Assessment by Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated bacterial or cancer cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Mix the treated cells with low melting point agarose and cast a thin layer on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[21][22][23]
Conclusion
Quinoxaline antibiotics represent a versatile class of compounds with significant potential in both antimicrobial and anticancer therapy. Their diverse mechanisms of action, including DNA bis-intercalation, ROS generation, and HIF-1α inhibition, provide multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of these promising molecules. Further research into the structure-activity relationships and pharmacological properties of novel quinoxaline derivatives is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of echinomycin antibiotics against drug-resistant and biofilm-forming Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Reactive oxygen species accelerate de novo acquisition of antibiotic resistance in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Peptide Structure of Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the peptide structure of Quinomycin C, a member of the quinoxaline family of antibiotics. This compound is a potent DNA bis-intercalating agent with significant antibacterial and antitumor properties. Understanding its complex cyclic depsipeptide structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
Core Peptide Structure and Chemical Properties
This compound is a symmetric, cyclic octadepsipeptide antibiotic. Its structure is formed by the dimerization of a tetrapeptide monomer unit, creating a rigid macrocycle. Two planar quinoxaline-2-carboxylic acid chromophores are attached to the peptide backbone, which are essential for its biological activity.
The core peptide backbone of each monomeric unit consists of a specific sequence of amino acids, including both standard and modified residues. Based on its known chemical formula and the established structures of related quinomycins, the amino acid composition of this compound includes D-Serine, L-Alanine, and two distinct N-methylated cysteine derivatives. The key feature distinguishing this compound from other members of the family, such as Quinomycin A (Echinomycin), lies in these modified amino acids and the nature of the sulfur-containing cross-bridge. The structure available in the PubChem database (CID 3197) indicates the presence of N-methyl-L-cysteine and N,S-dimethyl-L-cysteine, which are linked via a disulfide bridge upon dimerization.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₅H₇₂N₁₂O₁₂S₂ | [1] |
| Molecular Weight | 1157.37 g/mol | [1] |
| Exact Mass | 1156.4834 g/mol | [1] |
| Appearance | White amorphous powder (typical) | [2] |
| Core Structure Type | Cyclic Octadepsipeptide | [3] |
| Chromophore Units | 2 x Quinoxaline-2-carboxylic acid | [4] |
| Cross-bridge | Disulfide bond | [5] |
Amino Acid Composition and Sequence
The defining characteristic of the quinomycin family is the variation in the amino acid composition of the peptide core, particularly the N-methylated residues. While a definitive, peer-reviewed publication detailing the complete sequential analysis of this compound was not identified in the current search, the structure provided by PubChem allows for a detailed description. The cyclic structure is formed from two identical tetrapeptide chains linked by two ester bonds and a disulfide bridge.
The monomeric peptide sequence is proposed as: [Quinoxaline-2-carbonyl] -> D-Ser -> L-Ala -> N-methyl-L-Cys -> N,S-dimethyl-L-Cys
Two of these chains dimerize in a head-to-tail fashion, with the carboxyl group of the terminal N,S-dimethyl-L-cysteine forming an ester linkage with the hydroxyl group of D-Serine of the opposing chain, creating the cyclic depsipeptide core. A disulfide bond forms between the two N-methyl-L-cysteine residues, creating a cross-bridge that stabilizes the three-dimensional conformation of the molecule.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of quinomycins like this compound relies on a combination of modern spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of cyclic peptides in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments is required for complete structural assignment.
Methodology:
-
Sample Preparation: Dissolve 3-5 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the peptide's conformation. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum to identify all proton signals. Key regions include the aromatic protons of the quinoxaline rings (7.5-9.6 ppm), amide protons (7.0-9.0 ppm), α-protons of the amino acids (3.5-5.5 ppm), N-methyl protons (2.8-3.5 ppm), and side-chain protons.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals. Important signals include carbonyl carbons from amide and ester bonds (165-175 ppm), aromatic carbons (120-150 ppm), and α-carbons (45-65 ppm).
-
2D Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to establish proton-proton spin systems within each amino acid residue, allowing for the identification of individual residues based on their characteristic spin-spin coupling patterns.
-
Heteronuclear Correlation (HSQC/HMBC): Use HSQC to correlate each proton to its directly attached carbon. Employ HMBC to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for sequencing the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.
-
Nuclear Overhauser Effect (NOESY/ROESY): Acquire NOESY or ROESY spectra to identify through-space correlations between protons that are close in proximity (< 5 Å). These correlations provide critical distance restraints for determining the three-dimensional conformation and stereochemistry of the cyclic peptide.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition and for confirming the amino acid sequence through fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 pmol/µL) of this compound in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid to promote ionization.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which is used to confirm the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragmentation pattern will show characteristic losses of amino acid residues. Because cyclic peptides do not have a terminus to initiate fragmentation, the pattern can be complex. However, the symmetrical nature and the presence of ester linkages in depsipeptides often lead to characteristic fragmentation pathways that can be pieced together to confirm the sequence.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state structure at atomic resolution. While no specific crystal structure for this compound has been published, the general protocol would be as follows.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and involves screening a wide range of conditions (solvents, precipitants, temperature, and concentration) using techniques like vapor diffusion (hanging or sitting drop).
-
Data Collection: Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated from the diffraction intensities. An initial model of the molecule is fitted into the electron density and refined computationally to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Quantitative Structural Data
While specific, published NMR and MS data for this compound are scarce, the following table presents representative data for the closely related Quinomycin A (Echinomycin), which shares the same core peptide sequence but differs in the N-methylated amino acid and the cross-bridge. This data illustrates the expected chemical shifts and mass-to-charge ratios for this class of molecules.
Table 2: Representative Spectroscopic Data (based on Quinomycin A/Echinomycin)
| Data Type | Observation |
| HR-ESI-MS | [M+H]⁺ ion at m/z 1101.44 (for C₅₁H₆₄N₁₂O₁₂S₂ of Quinomycin A). The corresponding ion for this compound (C₅₅H₇₂N₁₂O₁₂S₂) would be expected at m/z 1157.49. |
| MS/MS Fragments | For cyclic depsipeptides, fragmentation often occurs at the labile ester bonds or through sequential loss of amino acid residues. Common fragments would correspond to [M+H - Quinoxaline-CO]⁺, and subsequent losses of amino acid units. The exact pattern helps confirm the sequence. |
| ¹H NMR (DMSO-d₆) | Quinoxaline-H: ~9.5 ppm (s), 8.2-8.0 ppm (m), 7.9 ppm (m)Amide-NH (Ala, Ser): ~8.7-8.2 ppm (d)α-H (Ser, Ala, Cys, Val): ~5.4-4.5 ppm (m)β-H (Ser, Ala, Cys, Val): ~4.0-1.0 ppm (m)N-CH₃ (N-MeVal, N-MeCys): ~3.2-2.8 ppm (s) |
| ¹³C NMR (DMSO-d₆) | Carbonyl (C=O): ~171-167 ppmQuinoxaline-C: ~162 ppm (C=O), ~144-129 ppm (aromatic)α-C: ~62-47 ppmN-CH₃: ~32-29 ppm |
Note: The chemical shifts are approximate and can vary based on solvent, temperature, and specific molecular conformation.
Structural Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for determining the structure of a complex natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Mechanism of Action: DNA Bis-intercalation Pathway
This compound's biological activity stems from its ability to bind to DNA. The two planar quinoxaline rings insert themselves between DNA base pairs, a process known as bis-intercalation. This interaction distorts the DNA helix, inhibiting processes like transcription and replication, ultimately leading to cell death.
Caption: Conceptual pathway of this compound's DNA bis-intercalation mechanism.
This guide provides a comprehensive overview of the peptide structure of this compound, based on available chemical data and established knowledge of the quinomycin family. Further research providing specific spectroscopic and crystallographic data for this compound will be invaluable for a more detailed understanding and for advancing its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of quinomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C51H64N12O12S2 | CID 3197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quinomycin C: A Potent Inhibitor of Hypoxia-Inducible Factor-1 (HIF-1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.[1] Given its central role in tumor adaptation to hypoxia, HIF-1 has emerged as a promising target for cancer therapy.
Quinomycin C, also known as Echinomycin, is a potent, small-molecule inhibitor of HIF-1.[2] It belongs to the quinoxaline family of antibiotics and exerts its biological activity primarily by interfering with the DNA-binding activity of HIF-1.[2][3] This technical guide provides a comprehensive overview of this compound as a HIF-1 inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Mechanism of Action
This compound's primary mechanism as a HIF-1 inhibitor is its ability to bind to DNA and prevent the binding of the HIF-1 complex to HREs within the promoter regions of its target genes.[3] Unlike some other HIF-1 inhibitors that may affect HIF-1α protein synthesis or stability, this compound directly targets the transcriptional activity of HIF-1.
The interaction of this compound with DNA is characterized by bifunctional intercalation, where its two quinoxaline rings insert into the DNA double helix.[4] This binding is sequence-specific, with a preference for CpG steps. By binding to the HRE sequence, this compound effectively blocks the access of the HIF-1 heterodimer, thereby inhibiting the transcription of downstream target genes such as vascular endothelial growth factor (VEGF), which is crucial for angiogenesis.[3][5]
Interestingly, some studies have shown that at higher concentrations, echinomycin can also induce the proteasomal degradation of both HIF-1α and the oncoprotein MYC.[6] This suggests a dual mechanism of action that could contribute to its potent anti-cancer effects. The degradation of HIF-1α appears to be mediated by the von Hippel-Lindau (VHL) protein, while MYC degradation is facilitated by β-TrCP.[6]
Quantitative Data on HIF-1 Inhibition
The following tables summarize the quantitative data on the efficacy of this compound (Echinomycin) as a HIF-1 inhibitor from various studies.
Table 1: In Vitro Efficacy of this compound (Echinomycin)
| Parameter | Cell Line | Value | Experimental Context | Reference |
| EC₅₀ | U251-HRE | 1.2 nM | Inhibition of hypoxia-induced luciferase expression | [2] |
| IC₅₀ | Cancer Stem Cells | 29.4 pM | Selective inhibition of cancer stem cells | [2] |
| IC₅₀ | HRE Binding | >40 nM | Inhibition of HIF-1α binding to Hypoxia Response Element | [6] |
Table 2: In Vivo Efficacy of this compound (Echinomycin)
| Animal Model | Treatment Dose & Regimen | Key Findings | Reference |
| NOD-SCID mice with human AML xenograft | 10 μg/kg, intravenous injection, for 40 days | Efficiently eradicated mouse lymphoma and human AML by preferentially eliminating cancer stem cells. | [2] |
| Nude mice with H1944 lung adenocarcinoma xenograft | 200 µg/kg, subcutaneous administration on day 6 and 14 | Inhibited tumor growth. | [6] |
| Murine model of acute graft-versus-host disease (aGVHD) | Not specified | Reduced GVHD scores and prolonged survival. Preserved graft-versus-leukemia (GVL) effect. | [7] |
Signaling Pathways and Experimental Workflows
HIF-1 Signaling Pathway and Inhibition by this compound
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to HREs on target genes, promoting their transcription. This compound inhibits this process by intercalating into the DNA at the HRE, preventing HIF-1 binding.
Caption: HIF-1 signaling pathway and its inhibition by this compound.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in vivo. The following workflow illustrates how a ChIP assay can be used to demonstrate that this compound inhibits the binding of HIF-1 to the HRE sequence within the VEGF promoter.[3]
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Key Experimental Protocols
HIF-1 DNA-Binding Activity ELISA
This assay quantifies the ability of HIF-1 to bind to its consensus HRE sequence and can be used to screen for inhibitors.[3]
Methodology:
-
Plate Coating: 96-well plates are coated with a double-stranded oligonucleotide containing the canonical HRE sequence.
-
Protein Binding: Recombinant truncated HIF-1α and HIF-1β proteins are added to the wells in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow for HIF-1 binding to the HRE.
-
Washing: Unbound proteins are washed away.
-
Antibody Incubation: Primary antibodies specific for HIF-1α or HIF-1β are added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is proportional to the amount of bound HIF-1.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. It can be employed to qualitatively assess the inhibitory effect of this compound on HIF-1 binding to an HRE probe.[3]
Methodology:
-
Probe Labeling: A double-stranded oligonucleotide probe containing the HRE sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Recombinant HIF-1α and HIF-1β proteins are incubated with the labeled probe in a binding buffer, with or without this compound.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a streptavidin-HRP conjugate (for biotinylated probes). A "shift" in the mobility of the labeled probe indicates protein binding. A reduction in the shifted band in the presence of this compound demonstrates inhibition.
Western Blotting for HIF-1α Protein Levels
Western blotting is used to determine the effect of a compound on the protein levels of HIF-1α.[6]
Methodology:
-
Cell Culture and Treatment: Cells (e.g., H1944 lung adenocarcinoma cells) are treated with varying concentrations of this compound for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to HRP.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein level.
Conclusion
This compound is a highly potent inhibitor of HIF-1 transcriptional activity, primarily through its ability to bind to DNA and block HIF-1 from accessing its target gene promoters. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent for cancers that are dependent on hypoxic signaling. The dual mechanism of inducing proteasomal degradation of both HIF-1α and MYC at higher concentrations further underscores its potential as a multi-targeting anti-cancer drug. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities of this compound and other potential HIF-1 inhibitors. As our understanding of the complexities of the tumor microenvironment grows, targeting key regulators like HIF-1 with potent small molecules such as this compound will continue to be a critical strategy in the development of novel cancer therapies.
References
- 1. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. HIF-1α inhibitor echinomycin reduces acute graft-versus-host disease and preserves graft-versus-leukemia effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Echinomycin (Quinomycin A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinomycin, also known as Quinomycin A, is a potent depsipeptide antibiotic belonging to the quinoxaline family, originally isolated from Streptomyces echinatus.[1][2] It is a dimeric cyclic peptide that contains two quinoxaline rings, enabling it to act as a bifunctional intercalator of DNA.[3][4] This unique mode of action, along with its ability to inhibit the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), has positioned Echinomycin as a subject of significant interest in anticancer research.[5][6] This technical guide provides a comprehensive overview of the foundational research on Echinomycin, detailing its mechanism of action, biosynthesis, and key experimental findings.
Chemical Structure and Properties
Echinomycin is a cyclic peptide with a thioacetal bridge.[3] Its structure consists of two symmetric peptide chains, each containing a quinoxaline-2-carboxylic acid chromophore.[7] This bicyclic aromatic system is crucial for its DNA intercalating properties.[3]
| Property | Value | Reference |
| Molecular Formula | C₅₁H₆₄N₁₂O₁₂S₂ | [8] |
| Molecular Weight | 1101.26 g/mol | [8] |
| CAS Number | 512-64-1 | [8] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in ethanol and methanol. Poorly soluble in water. | [9] |
Mechanism of Action
Echinomycin exhibits a dual mechanism of action, primarily targeting DNA integrity and the cellular response to hypoxia.
DNA Bis-intercalation
Echinomycin functions as a DNA bis-intercalator, meaning its two quinoxaline rings insert into the DNA double helix at two separate locations, effectively crosslinking the DNA strands.[1][10] This interaction preferentially occurs at 5'-CpG-3' sequences.[4][10] The intercalation causes a significant unwinding and lengthening of the DNA helix, which physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[11][12] This disruption of fundamental cellular processes contributes to its potent cytotoxic effects.
Inhibition of HIF-1α DNA-Binding Activity
A key aspect of Echinomycin's anticancer activity is its ability to inhibit the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] HIF-1 is a master regulator of the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.[6] It promotes tumor survival, angiogenesis, and metastasis by upregulating the expression of various target genes, including Vascular Endothelial Growth Factor (VEGF).[13]
Echinomycin does not affect the expression or stability of the HIF-1α protein itself. Instead, it binds to the Hypoxia-Response Elements (HREs) within the promoter regions of HIF-1α target genes.[13][14] By occupying these specific DNA sequences, Echinomycin prevents the binding of the HIF-1α/HIF-1β heterodimer, thereby blocking the transcription of downstream genes essential for tumor progression.[13][14]
Biosynthesis
The biosynthesis of Echinomycin is a complex process carried out by a nonribosomal peptide synthetase (NRPS) multienzyme complex in Streptomyces species.[3][15] The pathway begins with the formation of the quinoxaline-2-carboxylic acid (QXC) precursor from L-tryptophan.[3][7] The NRPS machinery then sequentially assembles the peptide backbone. The process involves multiple modules, each responsible for the incorporation and modification of a specific amino acid. Key steps include the formation of a disulfide bridge, which is subsequently converted to the characteristic thioacetal bridge by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[3] Finally, two identical peptide chains are dimerized and cyclized to form the mature Echinomycin molecule.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Echinomycin.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Cancer Stem Cells (CSCs) | Hematological Malignancies | 0.0294 | [5] |
| U251-HRE | Glioblastoma | 1.2 (EC₅₀ for luciferase expression) | [5] |
| Mouse Lymphoma | Lymphoma | - | [5] |
| Human Acute Myeloid Leukemia (AML) | Leukemia | - | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| NOD-SCID mice | Mouse Lymphoma & Human AML | 10 µg/kg (intravenous) | Eradication of lymphoma and AML by targeting cancer stem cells. | [5] |
| CDF1 mice | B16 Melanoma & P388 Leukemia | 288-692 µg/kg (single bolus, i.v.) | Antitumor activity. | [1] |
| CDF1 mice | B16 Melanoma & P388 Leukemia | 112-254 µg/kg/day (5 days, i.v.) | Antitumor activity. | [1] |
| Beagle dogs | - | 8.9-89.4 µg/kg (single bolus, i.v.) | Toxicological studies. | [1] |
| Beagle dogs | - | 3.4-33.5 µg/kg/day (5 days, i.v.) | Toxicological studies. | [1] |
| SW620 xenograft mice | Colon Cancer | 0.04 and 0.4 µ g/mouse (intraperitoneal) | In vivo anticancer activity. | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of Echinomycin are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for HIF-1α DNA Binding
This assay is used to assess the ability of Echinomycin to inhibit the binding of HIF-1α to its DNA recognition sequence (HRE).
Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the HRE sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Recombinant or nuclear extracts containing HIF-1α and HIF-1β proteins are incubated with the labeled HRE probe in a binding buffer.
-
Echinomycin Treatment: For experimental samples, increasing concentrations of Echinomycin are added to the binding reaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A shift in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Inhibition of this shift in the presence of Echinomycin demonstrates its ability to block HIF-1α DNA binding.[13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that Echinomycin inhibits the binding of HIF-1α to the promoter regions of its target genes within intact cells.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The chromatin fragments are incubated with an antibody specific for HIF-1α. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the HRE-containing promoter region of a HIF-1α target gene (e.g., VEGF). A decrease in the amount of immunoprecipitated DNA in Echinomycin-treated cells compared to control cells indicates that Echinomycin inhibits the binding of HIF-1α to the target gene promoter.[13]
WST-1 Cell Viability Assay
This colorimetric assay is used to determine the cytotoxic effects of Echinomycin on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Echinomycin Treatment: The cells are treated with various concentrations of Echinomycin for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm. The intensity of the color is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of Echinomycin that inhibits cell growth by 50%) can be calculated from the dose-response curve.[17]
Visualizations
Signaling Pathway Diagram
Caption: Echinomycin inhibits HIF-1α activity by binding to HREs on DNA.
Experimental Workflow Diagram
References
- 1. In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the HIF1 Inhibitor, Echinomycin, on Growth and NOTCH Signalling in Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinomycin - Wikipedia [en.wikipedia.org]
- 9. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Footprinting studies on the effect of echinomycin on the structure of a bent DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Echinomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinomycin C in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C, a member of the quinoxaline family of antibiotics, has emerged as a potent agent in the field of cancer stem cell (CSC) research. CSCs, a subpopulation of cells within a tumor, are believed to drive tumor initiation, metastasis, and resistance to conventional therapies. Emerging evidence highlights the efficacy of this compound in targeting these resilient cells, particularly in pancreatic cancer, by modulating critical signaling pathways that govern stemness. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on cancer stem cells, and detailed protocols for its use in laboratory settings.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound exerts its anti-CSC effects primarily through the inhibition of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival in stem cells.[1][2] Dysregulation of this pathway is a common feature in many cancers and is integral to the maintenance of the CSC population.[1][3]
This compound's inhibitory action on the Notch pathway is multi-faceted. It has been shown to decrease the expression of Notch receptors (Notch 1-4) and their ligands, including Jagged1, Jagged2, DLL1, DLL3, and DLL4.[2] Furthermore, it downregulates the downstream target protein Hes-1.[2] A key aspect of its mechanism is the inhibition of the γ-secretase complex, which is essential for the cleavage and activation of Notch. This compound reduces the expression of crucial components of this complex, namely Presenilin 1, Nicastrin, Pen2, and APH-1.[2][4] The culmination of these effects is a comprehensive blockade of Notch signaling, leading to a reduction in the cancer stem cell population.[2][3]
Caption: this compound inhibits multiple stages of the Notch signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer stem cells as reported in preclinical studies.
Table 1: Effect of this compound on Pancreatic Cancer Stem Cell Markers
| Cell Line | Marker | Treatment | Result | Reference |
| MiaPaCa-2 | DCLK1 | This compound (24h) | Significant reduction in DCLK1+ cells | [5] |
| PanC-1 | DCLK1 | This compound (24h) | Significant reduction in DCLK1+ cells | [5] |
| MiaPaCa-2 | DCLK1, CD44, CD24, EPCAM | This compound | Significant reduction in protein levels | [1][5] |
| PanC-1 | DCLK1, CD44, CD24, EPCAM | This compound | Significant reduction in protein levels | [1][5] |
Table 2: Effect of this compound on Pancreatosphere Formation
| Cell Line | Assay | Treatment | Result | Reference |
| PanC-1 | Primary Pancreatosphere Formation | Increasing concentrations of this compound (5 days) | Significant inhibition | [5] |
| PanC-1 | Secondary Pancreatosphere Formation | Increasing concentrations of this compound | Significant inhibition | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Result | Reference |
| Nude mice with tumor xenografts | Pancreatic Cancer | Intraperitoneal administration for 21 days | Significant inhibition of tumor growth; Reduction in CSC markers and Notch signaling proteins | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound against cancer stem cells are provided below.
Pancreatosphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells in vitro.
Caption: Workflow for the pancreatosphere formation assay.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic cancer cells (e.g., PanC-1) by enzymatic digestion (e.g., TrypLE Express) and mechanical dissociation.
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Media: Use a serum-free spheroid medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5-7 days in a humidified incubator at 37°C and 5% CO2.
-
Quantification (Primary Spheres): After incubation, photograph the pancreatospheres using an inverted microscope. Count the number of spheres greater than a defined size (e.g., 50 µm in diameter).
-
Secondary Sphere Formation: To assess self-renewal, collect the primary pancreatospheres, dissociate them back into single cells, and re-plate them under the same conditions with fresh media and this compound treatment.
-
Quantification (Secondary Spheres): After another incubation period, count the secondary pancreatospheres. A reduction in both primary and secondary sphere formation indicates an effect on CSC self-renewal.[5]
Flow Cytometry for CSC Marker Analysis
This protocol is for the quantification of cells expressing specific cancer stem cell surface markers.
Caption: Workflow for flow cytometry analysis of CSC markers.
Methodology:
-
Cell Treatment: Culture pancreatic cancer cells (e.g., MiaPaCa-2, PanC-1) and treat with this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells and prepare a single-cell suspension.
-
Staining: Incubate the cells with a fluorescently-conjugated primary antibody against a CSC marker (e.g., phycoerythrin-tagged anti-DCLK1).[5] Include appropriate isotype controls.
-
Incubation: Incubate the cell-antibody suspension according to the antibody manufacturer's instructions (typically 30 minutes on ice, protected from light).
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Gate the cell population based on forward and side scatter properties and then quantify the percentage of marker-positive cells in the treated versus control groups.
Western Blot Analysis for Protein Expression
This method is used to determine the effect of this compound on the protein levels of CSC markers and Notch signaling components.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., DCLK1, CD44, CD24, EPCAM, Notch-1, Jagged-1, Hes-1, Presenilin 1, Nicastrin) overnight at 4°C.[3][5] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a promising investigational agent for targeting cancer stem cells. Its well-defined mechanism of action, centered on the potent inhibition of the Notch signaling pathway, provides a strong rationale for its further development. The protocols outlined in these application notes offer a framework for researchers to explore and validate the anti-CSC effects of this compound in various cancer models, contributing to the advancement of novel cancer therapies.
References
Application of Quinomycin C in Polycystic Kidney Disease (PKD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of numerous fluid-filled cysts in the kidneys, leading to a decline in renal function.[1][2] Emerging research has identified Quinomycin A (also known as Echinomycin), a quinoxaline antibiotic, as a potential therapeutic agent for PKD.[1] This document provides detailed application notes and protocols based on preclinical studies demonstrating the efficacy of Quinomycin A in reducing cyst progression in both in vitro and in vivo models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). While the user requested information on Quinomycin C, the available research literature primarily focuses on Quinomycin A in the context of PKD. It is important to note that Quinomycin A and C are related compounds, and the findings for Quinomycin A are presented here as the most relevant available data.
Quinomycin A has been shown to inhibit the proliferation of cystic epithelial cells and reduce cyst growth by targeting key signaling pathways implicated in PKD pathogenesis, notably the Notch signaling pathway.[1][2][3] It has also been suggested that Quinomycin A may interact with HIF-1α, a factor associated with cyst growth.[1][4] Studies indicate that Quinomycin A selectively affects PKD cystic cells with minimal impact on normal kidney cells, highlighting its therapeutic potential.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of Quinomycin A on Human ADPKD Cells
| Parameter | Cell Type | Quinomycin A Concentration | Observation | Reference |
| Cell Viability | ADPKD Cells | 2 nmol/L | ~20% viability loss in 2D culture after 4 days | [1] |
| Cell Viability | Normal Human Kidney (NHK) Cells | 0.3 - 10 nmol/L | Less sensitive compared to ADPKD cells | [1][3] |
| In Vitro Cyst Growth | Primary ADPKD Cells (3D Collagen Gel) | 2 nmol/L | Complete obliteration of cysts | [1] |
| In Vitro Cyst Growth | Primary ADPKD Cells (3D Collagen Gel) | Increasing concentrations | Dose-dependent reduction in cyst size | [1][3] |
Table 2: In Vivo Efficacy of Quinomycin A in a PKD Mouse Model (Pkd1RC/RC; Pkd2+/-)
| Parameter | Treatment Group | Result | Reference |
| Dosage | Quinomycin A | 10 µg/kg body weight, intraperitoneally for 27 days | [5][6] |
| Kidney Weight to Body Weight Ratio | Quinomycin A-treated PKD mice vs. Vehicle-treated PKD mice | Significantly reduced | [1][2] |
| Renal Cystic Area | Quinomycin A-treated PKD mice vs. Vehicle-treated PKD mice | Significantly decreased | [1][2] |
| Cell Proliferation (Ki67-positive cells) in Collecting Duct Cysts | Quinomycin A-treated PKD mice | Reduced from 17.82 ± 2.23% to 9.7 ± 1.9% | [1] |
| Cell Proliferation (Ki67-positive cells) in Proximal Tubule Cysts | Quinomycin A-treated PKD mice | Reduced from 18.39 ± 1.9% to 4.7 ± 2.3% | [1] |
| Blood Urea Nitrogen (BUN) | Quinomycin A-treated PKD mice | Decreasing trend | [5] |
| Cilia Length of Cyst Epithelial Cells | Quinomycin A-treated PKD mice | Normalized | [1][2] |
| Expression of Notch Pathway Proteins (RBPjk, HeyL) | Quinomycin A-treated PKD mice | Significantly reduced | [1][2][4] |
| Smooth Muscle Actin (SMA) Accumulation (Fibrosis marker) | Quinomycin A-treated PKD mice | Decreased | [7] |
Signaling Pathway
The primary mechanism of action for Quinomycin A in the context of PKD is the inhibition of the Notch signaling pathway, which is aberrantly activated in cystic epithelial cells.[1][2][3] This pathway plays a crucial role in cell proliferation, and its inhibition by Quinomycin A leads to a reduction in the proliferation of cyst-lining cells.[1][5] Additionally, Quinomycin A has been shown to reduce the expression of downstream targets of the Notch pathway, such as RBPjk and HeyL.[1][2][4] There is also evidence suggesting a potential link and crosstalk between the Notch pathway and HIF-1α, another target of Quinomycin A that is involved in cyst growth.[1][4]
Caption: Quinomycin A inhibits aberrant Notch signaling and HIF-1α activation in PKD.
Experimental Protocols
In Vitro 3D Cyst Formation Assay
This protocol is for assessing the effect of Quinomycin A on the growth of cysts from primary human ADPKD renal epithelial cells in a 3D collagen gel matrix.
Materials:
-
Primary human ADPKD renal epithelial cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Collagen I, rat tail
-
Forskolin (FSK)
-
Epidermal Growth Factor (EGF)
-
Quinomycin A
-
Vehicle (e.g., DMSO)
-
24-well culture plates
Procedure:
-
Cell Culture: Culture primary ADPKD cells in DMEM/F-12 supplemented with 5% FBS, ITS, and penicillin-streptomycin.[1][3] Do not use cells beyond passage two for experiments.[3]
-
Collagen Gel Preparation: Prepare a collagen gel solution on ice according to the manufacturer's instructions.
-
Cell Seeding: Resuspend ADPKD cells in the collagen solution at an appropriate density.
-
Gel Polymerization: Dispense the cell-collagen suspension into 24-well plates and allow it to polymerize at 37°C.
-
Cyst Induction: After polymerization, add complete medium containing cAMP agonist FSK and growth factor EGF to induce cyst formation.[1][3]
-
Quinomycin A Treatment: Once cysts have formed, replace the medium with fresh medium containing the desired concentrations of Quinomycin A (e.g., 0.3 to 10 nmol/L) or vehicle.[1]
-
Incubation and Observation: Treat the cysts for four consecutive days.[1][3] Monitor and capture images of the cysts daily using a microscope.
-
Analysis: Measure the cyst size (diameter or area) using image analysis software to quantify the effect of Quinomycin A on cyst growth.
References
- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pkdcure.org [pkdcure.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quinomycin C Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Quinomycin C stock solutions in cell culture experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Introduction
This compound is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves the bifunctional intercalation into DNA, leading to the inhibition of DNA and RNA synthesis. More specifically, this compound is recognized as a powerful inhibitor of the hypoxia-inducible factor-1α (HIF-1α) transcription factor, a key regulator in tumor progression and metastasis.[1] Precise preparation of stock solutions is the first critical step in utilizing this compound for in vitro studies.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | References |
| Molecular Formula | C₅₅H₇₂N₁₂O₁₂S₂ | |
| Molecular Weight | 1157.37 g/mol | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (up to 5 mg/mL), ethanol, and methanol. Poorly soluble in water. | [2] |
| Storage (Powder) | -20°C, protected from light | [2] |
| Storage (Stock Solution) | -20°C | [1][3] |
| Stability (Stock Solution) | Stable for up to 3 months to 2 years at -20°C in DMSO. | [3] |
Recommended Protocol for 1 mM this compound Stock Solution
This protocol details the preparation of a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing (if necessary): If not purchased in pre-weighed vials, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Reconstitution: To prepare a 1 mM stock solution, reconstitute 1 mg of this compound powder in 0.864 mL of anhydrous, sterile DMSO.[1]
-
Calculation: (1 mg / 1157.37 g/mol ) / 1 mM = 0.000864 L = 0.864 mL
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[1]
-
Storage: Store the aliquots at -20°C, protected from light.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock and working solution preparation.
Determining the Optimal Working Concentration
The optimal working concentration of this compound is cell-type dependent. A "kill curve" or dose-response experiment is recommended to determine the ideal concentration for your specific cell line.[4]
Suggested Starting Range: Based on published data for the closely related compound Echinomycin (Quinomycin A), a starting concentration range of 0.1 nM to 10 nM is recommended for initial experiments.
Protocol for a Kill Curve using MTT Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A common approach is to use half-log or log dilutions. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a "no-drug" vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Mechanism of Action: Inhibition of HIF-1α Signaling
This compound exerts its biological effects primarily through the inhibition of the HIF-1α signaling pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell proliferation, and survival. This compound intercalates into the DNA at or near these HREs, preventing the binding of the HIF-1α/β complex and thereby inhibiting the transcription of its target genes.
Caption: this compound inhibits the HIF-1α signaling pathway.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with care.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials (e.g., tips, tubes, and media containing this compound) in accordance with your institution's guidelines for cytotoxic waste.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to investigate its effects on various cellular processes.
References
Application Notes and Protocols: Quinomycin C Treatment in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. The complex tumor microenvironment and inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Quinomycin C, a member of the quinoxaline family of antibiotics, has emerged as a promising agent with potent anti-tumor activity. These application notes provide a comprehensive overview of the effects of this compound on pancreatic cancer cell lines, detailing its mechanism of action, protocols for key experiments, and quantitative data to support further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by targeting key signaling pathways that are crucial for the survival and proliferation of pancreatic cancer cells, particularly cancer stem cells (CSCs). The primary mechanism involves the inhibition of the Notch signaling pathway , with evidence also pointing towards the modulation of the Hippo signaling pathway .
Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is a hallmark of pancreatic cancer, contributing to the maintenance of the CSC population.[1][2] this compound treatment has been shown to significantly downregulate multiple components of this pathway.[2][3]
Specifically, this compound treatment leads to a reduction in the expression of:
-
Notch receptors: Notch1, Notch2, Notch3, and Notch4[4]
-
γ-secretase complex proteins: Presenilin 1, Nicastrin, Pen2, and APH-1, which are essential for the cleavage and activation of Notch receptors.[2]
-
Downstream target genes: Hes-1, a key transcriptional target of Notch signaling.[2][4]
By inhibiting these components, this compound effectively blocks the activation of the Notch pathway, leading to a reduction in the cancer stem cell population and an overall anti-tumor effect.[1][2]
Modulation of the Hippo Signaling Pathway
Recent studies suggest that this compound also affects the Hippo signaling pathway, another critical regulator of cell proliferation and organ size.[4][5] The key effector of this pathway is the transcriptional co-activator Yes-associated protein 1 (YAP1), which is often oncogenic.[4][5] this compound treatment has been observed to decrease the phosphorylation of oncogenic YAP1 and inhibit the expression of its interacting proteins, TEAD1, TEAD2, and TEAD4.[5] This inhibition of YAP1 function contributes to the suppression of pancreatic cancer growth and targets the cancer stem cell population.[5]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on pancreatic cancer cell lines based on available literature.
Table 1: Effect of this compound on Cell Proliferation and Colony Formation
| Cell Line | Concentration | Time (hours) | Effect on Proliferation | Effect on Colony Formation | Reference |
| MiaPaCa-2 | 0 - 1 µM | 24, 48, 72 | Significant dose and time-dependent decrease | - | [1][6][7][8] |
| BxPC-3 | 0 - 1 µM | 24, 48, 72 | Significant dose and time-dependent decrease | - | [1][6][7][8] |
| PanC-1 | 0 - 1 µM | 24, 48, 72 | Significant dose and time-dependent decrease | - | [1][6][7][8] |
| MiaPaCa-2 | 5 nM | 48 | - | Significant inhibition | [1][6][7][8] |
| BxPC-3 | 5 nM | 48 | - | Significant inhibition | [6][7] |
| PanC-1 | 5 nM | 48 | - | Significant inhibition | [1][6][7][8] |
Note: While specific IC50 values are not consistently reported, a significant anti-proliferative effect was observed starting at a dose of 5 nM within 24 hours.[1][6][7]
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Time (hours) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| MiaPaCa-2 | 5 nM | 24 | Induction of apoptosis (increased cleaved caspase-3) | Pre-G0/G1 arrest | [1] |
| PanC-1 | 5 nM | 24 | Induction of apoptosis (increased cleaved caspase-3) | Pre-G0/G1 arrest | [1] |
| MiaPaCa-2 | 5 nM | - | Inhibition of Cyclin D1 and c-Myc expression | - | [1] |
| PanC-1 | 5 nM | - | Inhibition of Cyclin D1 and c-Myc expression | - | [1] |
Table 3: Effect of this compound on Cancer Stem Cell Markers
| Cell Line | Concentration | Effect on CSC Markers | Reference |
| MiaPaCa-2 | 5 nM | Significant reduction in DCLK1, CD44, CD24, and EPCAM expression | [1][5] |
| PanC-1 | 5 nM | Significant reduction in DCLK1, CD44, CD24, and EPCAM expression | [1][5] |
| BxPC-3 | Not Specified | Suppression of DCLK1, CD44, CD24, and EPCAM confirmed by Western blot and flow cytometry | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
Cell Proliferation Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3, PanC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
For MTT assay: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 nM) for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Colony Formation Assay
This protocol assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Crystal Violet staining solution
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a low concentration of this compound (e.g., 5 nM) for 48 hours.[6][7][8]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Notch1, Hes-1, cleaved Caspase-3, YAP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of baicalin on proliferation and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Notch Signaling with Quinomycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Notch Signaling and Quinomycin C
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis in adults.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including many types of cancer. The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Jagged or Delta-like) on one cell to a Notch receptor (NOTCH1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the Notch Intracellular Domain (NICD).[4][5] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML, leading to the transcriptional activation of downstream target genes, most notably the Hes and Hey families of transcriptional repressors.[3][5]
This compound, also known as Quinomycin A and Echinomycin, is a potent small-molecule inhibitor of the Notch signaling pathway.[1][2] Its mechanism of action involves the broad downregulation of key components of the pathway. Studies have shown that this compound reduces the expression of Notch receptors (NOTCH1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target gene Hes-1.[1][2] Furthermore, this compound has been observed to decrease the expression of proteins within the γ-secretase complex, which is responsible for the final cleavage and activation of the Notch receptor.[1] This multifaceted inhibition makes this compound a valuable tool for investigating the role of Notch signaling in various biological and pathological processes.
Data Presentation: Efficacy of this compound on Notch Signaling
The following tables summarize the quantitative effects of this compound on cell viability and Notch signaling components across different cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 | Treatment Duration | Assay |
| MiaPaCa-2 | Pancreatic Cancer | ~5 nM | 72 hours | Proliferation Assay |
| PanC-1 | Pancreatic Cancer | ~5 nM | 72 hours | Proliferation Assay |
| BxPC-3 | Pancreatic Cancer | ~5 nM | 72 hours | Proliferation Assay |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | WST-1 Assay |
| NB4 | Acute Myeloid Leukemia | Not specified | Not specified | WST-1 Assay |
| ADPKD cells | Polycystic Kidney Disease | 0.3 - 10 nM (effective range) | 4 days | Cell Viability Assay |
Table 2: Inhibition of Notch Signaling Components
| Cell Line | Treatment | Target Protein/Gene | Method | Result |
| MiaPaCa-2 | 5 nM this compound, 48h | Notch1-4, Jagged1/2, DLL1/3/4, Hes-1 | Western Blot | Significant reduction in protein expression[1][2] |
| PanC-1 | 5 nM this compound, 48h | Notch1-4, Jagged1/2, DLL1/3/4, Hes-1 | Western Blot | Significant reduction in protein expression[1][2] |
| Leukemia Cell Lines | Echinomycin (concentration not specified) | Cleaved NOTCH1 | Western Blot | Suppressed protein expression |
| ADPKD cells | 0.3-10 nM Quinomycin A | Notch3, RBPjk, HeyL | Western Blot/IHC | Reduced protein expression |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Working Solution: When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Notch Signaling Proteins
This protocol is used to assess the effect of this compound on the protein levels of Notch pathway components.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Notch1, Hes-1, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis of the Western blot bands can be performed to quantify the relative protein expression levels.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Hes-1 Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of the Notch target gene, Hes-1.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for Hes-1 and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of Hes-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
Protocol 4: Notch-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the Notch pathway.
-
Transfection: Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (containing CSL binding sites) and a Renilla luciferase control plasmid (for normalization).
-
Treatment: After 24 hours of transfection, treat the cells with this compound or vehicle control. If studying ligand-induced Notch activation, co-culture the reporter cells with cells expressing a Notch ligand.
-
Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.
Protocol 5: NICD Rescue Experiment
This experiment is designed to confirm that the effects of this compound are specifically due to the inhibition of the Notch pathway.
-
Transfection: Transfect cells with a plasmid expressing the constitutively active Notch Intracellular Domain (NICD). This plasmid should ideally be resistant to the broader transcriptional inhibitory effects of this compound if its primary mechanism is DNA intercalation.
-
Treatment: After 24 hours of transfection, treat the NICD-expressing cells with this compound.
-
Functional Assay: Perform a cell viability assay or Western blot for a downstream target that is not directly affected by this compound's transcriptional suppression (e.g., a protein whose expression is rescued by NICD but not directly downregulated by this compound).
-
Analysis: Determine if the expression of NICD can rescue the phenotype (e.g., reduced cell viability) induced by this compound. A successful rescue would indicate that the primary effect of this compound is through the Notch signaling pathway.[1]
Mandatory Visualizations
Caption: Canonical Notch Signaling Pathway.
References
- 1. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the HIF1 inhibitor, echinomycin, on growth and NOTCH signalling in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methods for Assessing Quinomycin C's Effects on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established molecular biology techniques to assess the impact of Quinomycin C on gene expression. Detailed protocols for key experimental methodologies are provided to enable researchers to effectively design and execute studies to elucidate the compound's mechanism of action and its effects on cellular signaling pathways.
Introduction to this compound
This compound is a member of the quinoxaline family of antibiotics, known for its potent anticancer and antimicrobial properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA, thereby interfering with fundamental cellular processes such as transcription. Notably, this compound has been shown to modulate the activity of key transcription factors, including Hypoxia-Inducible Factor 1-alpha (HIF-1α) and components of the Notch signaling pathway. Understanding the precise effects of this compound on gene expression is crucial for its development as a therapeutic agent.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the reported effects of this compound and its close analog, Echinomycin, on the expression of key target genes. It is important to note that while structurally similar, the magnitude of effect may vary between the two compounds.
| Target Pathway | Gene | Organism/Cell Line | Method | Concentration | Fold Change/Effect | Reference |
| HIF-1α Signaling | VEGF | Human U251 Glioma | qRT-PCR | 10 nM (Echinomycin) | Inhibition of hypoxic induction | [1] |
| HIF-1α Signaling | GLUT1 | Human Leukemia Cells | qRT-PCR | 1-10 nM (Echinomycin) | Decreased mRNA expression | [2][3] |
| HIF-1α Signaling | BCL2 | Human Leukemia Cells | qRT-PCR | 1-10 nM (Echinomycin) | Decreased mRNA expression | [2][3] |
| Notch Signaling | Notch-1 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
| Notch Signaling | Notch-2 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
| Notch Signaling | Notch-3 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
| Notch Signaling | Notch-4 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
| Notch Signaling | Jagged-1 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
| Notch Signaling | Hes-1 | Human Pancreatic Cancer | Western Blot | 50 nM (Quinomycin A) | Significant reduction in expression | [4] |
Signaling Pathways Modulated by this compound
This compound has been demonstrated to interfere with critical signaling pathways involved in cancer progression, primarily the HIF-1α and Notch signaling pathways.
HIF-1α Signaling Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound and its analog Echinomycin have been shown to inhibit the DNA-binding activity of HIF-1, thereby preventing the transcription of its target genes.[1][5]
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers. Quinomycin A has been observed to significantly reduce the expression of Notch receptors (Notch-1, -2, -3, and -4), their ligands (e.g., Jagged-1), and downstream target genes like Hes-1 in pancreatic cancer cells.[4]
Experimental Protocols
The following section provides detailed protocols for assessing the effects of this compound on gene expression.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the identification of differentially expressed genes and novel transcripts upon treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells and proceed immediately to RNA isolation or store at -80°C.
-
-
RNA Isolation:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive and specific method for validating the results from RNA-Seq or for analyzing the expression of a targeted set of genes.
-
Cell Culture, Treatment, and RNA Isolation:
-
Follow the same procedure as described for RNA-Seq (Protocol 1, steps 1 and 2).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Validate primer efficiency and specificity.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the reaction on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
-
Cell Culture, Treatment, and RNA Isolation:
-
Follow the same procedure as described for RNA-Seq (Protocol 1, steps 1 and 2).
-
-
cRNA Synthesis and Labeling:
-
Synthesize complementary RNA (cRNA) from the isolated total RNA.
-
Label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.
-
-
Washing and Scanning:
-
Wash the microarray to remove unbound cRNA.
-
Scan the microarray using a laser scanner to detect the fluorescent signals.
-
-
Data Analysis:
-
Quantify the signal intensity for each spot on the microarray.
-
Normalize the data to account for technical variations.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Reporter Gene Assay
Reporter gene assays are used to investigate the effect of this compound on the transcriptional activity of specific signaling pathways or transcription factors.
-
Construct Design:
-
Use a reporter plasmid containing a reporter gene (e.g., luciferase, GFP) downstream of a promoter containing response elements for the transcription factor of interest (e.g., Hypoxia Response Element for HIF-1α, CSL binding sites for Notch).
-
-
Cell Culture and Transfection:
-
Plate cells and transfect them with the reporter plasmid using a suitable transfection reagent.
-
Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment:
-
After 24-48 hours, treat the cells with this compound at various concentrations. Include appropriate controls.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of the reporter gene using a luminometer or fluorometer.
-
-
Data Analysis:
-
Normalize the activity of the primary reporter to the control reporter.
-
Compare the reporter activity in this compound-treated cells to that in control cells to determine the effect on transcriptional activity.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. A multi-faceted approach, combining global transcriptomic profiling with targeted validation and functional reporter assays, will yield a comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound, thereby facilitating its potential development as a therapeutic agent.
References
- 1. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the HIF1 inhibitor, echinomycin, on growth and NOTCH signalling in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the HIF1 Inhibitor, Echinomycin, on Growth and NOTCH Signalling in Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A therapeutic role for targeting c-Myc/Hif-1-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinomycin C Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Quinomycin C, also known as Quinomycin A or Echinomycin, in preclinical animal models of pancreatic cancer and polycystic kidney disease (PKD). The protocols detailed below are based on peer-reviewed studies and are intended to guide researchers in designing and executing their own in vivo experiments.
I. Disease Models and Therapeutic Rationale
This compound is a quinoxaline antibiotic that acts as a DNA intercalating agent and has demonstrated potent anti-tumor and anti-proliferative activities. Its primary mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in various diseases.
Pancreatic Cancer
In pancreatic cancer, dysregulated Notch signaling is implicated in the maintenance of cancer stem cells (CSCs), which contribute to tumor progression and therapeutic resistance.[1] this compound has been shown to target these CSCs by downregulating key components of the Notch pathway, thereby inhibiting tumor growth.[1]
Polycystic Kidney Disease (PKD)
PKD is a genetic disorder characterized by the formation and growth of fluid-filled cysts in the kidneys. The Notch signaling pathway is abnormally activated in the cyst-lining epithelial cells and contributes to their proliferation.[2][3] this compound has been investigated as a therapeutic agent to inhibit cyst progression by targeting this aberrant Notch signaling.[2][3]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound in animal models of pancreatic cancer and polycystic kidney disease.
Table 1: this compound Administration in a Pancreatic Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice with subcutaneous MiaPaCa-2 cell xenografts | [1] |
| This compound Dosage | 20 µg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Treatment Schedule | Daily for 21 days | [1] |
| Tumor Growth Inhibition | Significant reduction in tumor weight and volume compared to control. Tumor size was measured weekly. | [1] |
Table 2: this compound Administration in a Polycystic Kidney Disease Mouse Model
| Parameter | Details | Reference |
| Animal Model | Pkd1RC/RC; Pkd2+/- mice | [2][3] |
| This compound Dosage | 10 µg/kg body weight | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Treatment Schedule | Daily for 27 consecutive days, starting at postnatal day 22 | [2] |
| Primary Outcomes | - Significant reduction in kidney to body weight ratio.- Significant reduction in renal cystic area (cystic index).- Reduction in renal fibrosis. | [2][3] |
| Biomarker Modulation | - Reduced expression of Notch pathway proteins RBPjk and HeyL.- Normalization of cilia length in cyst epithelial cells. | [2][3] |
III. Experimental Protocols
Protocol for Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of pancreatic cancer.
Materials:
-
Nude mice (athymic)
-
MiaPaCa-2 human pancreatic cancer cells
-
This compound
-
Vehicle for injection (e.g., sterile distilled water or as optimized for solubility)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture MiaPaCa-2 cells under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each nude mouse.
-
Allow tumors to establish and reach a palpable size (e.g., for 7 days).[1]
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound and dilute it to the final concentration of 20 µg/kg body weight in a suitable vehicle. The solution should be sterile-filtered.
-
Administer the this compound solution daily via intraperitoneal injection for 21 consecutive days.[1]
-
-
Tumor Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers every week to calculate tumor volume.[1]
-
Monitor animal weight and overall health throughout the study.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analyses such as Western blotting or immunohistochemistry to assess the expression of CSC markers and Notch signaling proteins.[1]
-
Protocol for Polycystic Kidney Disease Mouse Model
Objective: To assess the therapeutic effect of this compound on the progression of polycystic kidney disease in a genetic mouse model.
Materials:
-
Pkd1RC/RC; Pkd2+/- mice and wild-type littermate controls
-
This compound
-
Sterile distilled water
-
0.2-micron filter
-
Sterile syringes and needles (25-27 gauge)
-
Animal housing and monitoring equipment
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Animal Model and Treatment Groups:
-
Use Pkd1RC/RC; Pkd2+/- mice as the disease model and wild-type littermates as controls.
-
Divide the animals into four groups: vehicle-treated wild-type, this compound-treated wild-type, vehicle-treated PKD mice, and this compound-treated PKD mice.
-
-
This compound Preparation and Administration:
-
Solubilize this compound in distilled water and sterile-filter the solution using a 0.2-micron filter.[2]
-
Starting at postnatal day 22, administer this compound at a dose of 10 µg/kg body weight daily via intraperitoneal injection for 27 consecutive days.[2] Administer an equivalent volume of sterile distilled water to the vehicle control groups.
-
-
Endpoint Analysis:
-
At the end of the treatment period (postnatal day 50), euthanize the mice.
-
Collect blood samples for analysis of renal function markers (e.g., serum urea nitrogen).
-
Harvest the kidneys and weigh them. Calculate the kidney-to-body weight ratio.
-
Process the kidneys for histological analysis to determine the cystic index (percentage of cystic area) and assess fibrosis.
-
Perform immunohistochemistry or Western blotting to analyze the expression of Notch pathway proteins (e.g., RBPjk, HeyL) and other relevant markers.[2][3]
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the Notch signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for this compound in a pancreatic cancer model.
Caption: Workflow for this compound in a PKD mouse model.
References
Application Note: Flow Cytometry Analysis of Cellular Responses to Quinomycin C Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinomycin C, also known as Echinomycin, is a quinoxaline polypeptide antibiotic that exhibits potent anticancer properties.[1] Its primary mechanism of action involves bifunctional intercalation into DNA, a process that distorts the DNA helix and inhibits the binding of key transcription factors.[2] Notably, this compound is a powerful inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity, a critical regulator of tumor progression, angiogenesis, and metastasis.[3][4] This inhibition of crucial cellular machinery leads to significant downstream effects, including the induction of cell cycle arrest and apoptosis.[5][6]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound.[7] It allows for the rapid, quantitative analysis of single cells within a heterogeneous population. This application note provides detailed protocols for using flow cytometry to analyze two key cellular responses to this compound treatment: apoptosis, via Annexin V and Propidium Iodide (PI) staining, and cell cycle distribution, via PI staining.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects by entering the cell, intercalating into the DNA, and disrupting normal transcriptional processes. A primary target is the inhibition of HIF-1α's ability to bind to Hypoxia-Responsive Elements (HREs) in the promoter regions of its target genes. This disruption leads to the downregulation of proteins essential for cell survival and proliferation, such as VEGF, and can trigger cell cycle arrest and apoptosis.[3][4]
Experimental Workflow
The general procedure for analyzing cellular responses to this compound involves several key steps, from initial cell culture to final data analysis. Proper controls, including untreated cells and single-stain controls for compensation, are critical for accurate results.
Protocol 1: Apoptosis Analysis with Annexin V & Propidium Iodide
This protocol detects apoptosis based on the translocation of phosphatidylserine (PS) to the outer cell membrane (detected by Annexin V) and loss of membrane integrity (detected by PI).[8][9]
Materials:
-
This compound (appropriate solvent, e.g., DMSO)
-
Cell culture medium, FBS, and appropriate flasks/plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
Methodology:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 nM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating apoptotic cells, into a 15 mL conical tube.[8]
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the supernatant from the previous step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).[10] Use an excitation wavelength of 488 nm and detect FITC emission (typically ~530 nm) and PI emission (typically >670 nm).
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11] A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[12]
Materials:
-
This compound
-
Cell culture supplies
-
PBS, pH 7.4
-
Ice-cold 70% Ethanol[11]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[13]
-
RNase A solution (e.g., 100 µg/mL in PBS)[13]
-
Flow cytometry tubes
-
Microcentrifuge
Methodology:
-
Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, Step 1-2.
-
Cell Harvesting: Harvest adherent and floating cells as described in Protocol 1, Step 3.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.[11]
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[11] Carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.[13]
-
Resuspend the pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to degrade RNA, which PI can also bind.[11][13]
-
Add 400 µL of PI staining solution and mix well.[13] Incubate for 10 minutes at room temperature, protected from light.
-
-
Acquisition: Analyze the samples on a flow cytometer.[13] Acquire data on a linear scale for the PI channel and use a low flow rate to improve resolution.[11][13] Use pulse processing (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates.[13]
Data Presentation and Interpretation
Quantitative data from flow cytometry should be summarized in tables for clear comparison between treatment groups. Analysis software is used to gate the specific cell populations and calculate percentages.
Data Analysis Gating Strategy
The analysis of apoptosis data involves a sequential gating strategy to isolate the populations of interest. First, single cells are identified, and then these are visualized on an Annexin V vs. PI dot plot to distinguish between viable, apoptotic, and necrotic cells.
Quantitative Data Summary
Table 1: Apoptosis Analysis after 24h this compound Treatment
| Treatment Conc. (nM) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.0 ± 0.3 |
| 5 | 60.1 ± 4.5 | 25.4 ± 3.3 | 12.3 ± 2.1 | 2.2 ± 0.5 |
| 10 | 35.7 ± 5.1 | 40.2 ± 4.8 | 20.1 ± 3.9 | 4.0 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Cell Cycle Analysis after 24h this compound Treatment
| Treatment Conc. (nM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 1.5 ± 0.3 | 55.4 ± 2.8 | 28.1 ± 1.9 | 15.0 ± 1.5 |
| 1 | 4.2 ± 0.8 | 65.8 ± 3.1 | 19.5 ± 2.2 | 10.5 ± 1.1 |
| 5 | 12.8 ± 2.1 | 70.3 ± 4.2 | 10.1 ± 1.8 | 6.8 ± 0.9 |
| 10 | 25.6 ± 3.5 | 62.1 ± 4.8 | 6.5 ± 1.2 | 5.8 ± 0.8 |
Data are presented as mean ± SD from three independent experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Measuring the DNA Binding of Quinomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinomycin C, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that exerts its biological activity through interaction with DNA. As a bis-intercalator, it inserts two quinoxaline chromophores into the DNA double helix, leading to significant structural distortion and the inhibition of crucial cellular processes such as transcription and replication. A primary mechanism of its anticancer effect is the inhibition of the DNA binding activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression.
These application notes provide an overview of various biophysical techniques that can be employed to characterize the binding of this compound to DNA. Detailed protocols for key methods are provided to guide researchers in quantifying this interaction, a critical step in understanding its mechanism of action and in the development of related therapeutic agents.
Quantitative Data Summary
The following table summarizes quantitative data for the interaction of this compound (or its close analog, echinomycin) with DNA, as determined by various techniques.
| Technique | Parameter | Value | Comments |
| UV Thermal Denaturation & DSC | Binding Constant (K) | 4.5 x 105 M-1 | Determined for echinomycin binding to herring sperm DNA at 20°C.[1] |
| Gibbs Free Energy (ΔG°) | -7.6 kcal mol-1 | At 20°C, indicating a spontaneous binding process.[1] | |
| Enthalpy (ΔH) | +3.8 kcal mol-1 | A positive enthalpy suggests the binding is entropically driven.[1] | |
| Entropy (ΔS) | +38.9 cal mol-1 K-1 | The large positive entropy change is a hallmark of a hydrophobically driven interaction.[1] | |
| Fluorescence Polarization (FP) | Dissociation Constant (Kd) | 2.24 - 3.69 µM | Determined for echinomycin binding to various DNA duplexes, including those with mismatches.[2] |
| Cell-based Assays | IC50 | 29.4 pM | For selective inhibition of cancer stem cells. |
| EC50 | 1.2 nM | For inhibition of hypoxia-induced luciferase expression in U251-HRE cells. |
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled DNA oligonucleotide will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding of this compound, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 0.05% Tween 20, pH 7.6.
-
Fluorescently Labeled DNA: Prepare a stock solution of a short (e.g., 20-30 bp) double-stranded DNA oligonucleotide containing a known this compound binding site (e.g., a CpG step), labeled with a fluorophore such as fluorescein or TAMRA at the 5' end. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a black, low-volume 384-well plate, add the fluorescently labeled DNA to each well at a fixed final concentration.
-
Add the serially diluted this compound to the wells. Include control wells with DNA only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in millipolarization (mP) units as a function of the this compound concentration.
-
Fit the resulting sigmoidal binding curve to a one-site binding model to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing DNA, the binding enthalpy (ΔH), binding constant (Ka, from which Kd is derived), and stoichiometry (n) can be determined in a single experiment.
Protocol:
-
Reagent Preparation:
-
ITC Buffer: Prepare a buffer in which both DNA and this compound are stable and soluble (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). It is critical that the buffer for both the DNA and this compound solutions is identical to minimize heats of dilution.
-
DNA Solution: Prepare a solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in the ITC buffer at a concentration typically in the range of 10-50 µM. Degas the solution before use.
-
This compound Solution: Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times that of the DNA solution. Degas the solution. Due to the low aqueous solubility of this compound, a small percentage of DMSO may be required; in this case, the same percentage of DMSO must be present in the DNA solution.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the DNA solution into the sample cell and the this compound solution into the titration syringe.
-
Perform an initial injection to eliminate any air bubbles and ensure proper mixing.
-
Carry out a series of small injections (e.g., 2-10 µL) of the this compound solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change against the molar ratio of this compound to DNA.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A DNA oligonucleotide is immobilized on the chip, and the binding of this compound is detected as a change in the SPR signal, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).
Protocol:
-
Chip Preparation and DNA Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Prepare a solution of biotinylated DNA oligonucleotide containing a this compound binding site in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Immobilize the DNA onto the sensor chip surface according to the instrument manufacturer's instructions.
-
-
SPR Measurement:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the DNA-immobilized surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between each this compound injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of high salt or low pH solution) to remove the bound compound.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[3] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell proliferation, survival, and metabolism. This compound bis-intercalates into the DNA at CpG sequences within HREs, thereby preventing the binding of the HIF-1 complex and inhibiting the transcription of its target genes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinomycin C for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Quinomycin C in cell viability assays. Find troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anticancer agent that primarily functions by inhibiting the Notch signaling pathway. It has been shown to downregulate the expression of Notch receptors (Notch-1, -2, -3, and -4), their ligands (Jagged-1, Jagged-2, DLL1, DLL3, DLL4), and the downstream target Hes-1.[1][2][3][4] Additionally, it interferes with the γ-secretase complex, which is essential for the activation of Notch signaling.[1][2][3] This inhibition of the Notch pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What is a typical effective concentration range for this compound?
This compound is highly potent and typically effective in the low nanomolar (nM) range. For instance, in pancreatic cancer cell lines, significant anti-proliferation effects have been observed at concentrations as low as 5 nM.[3] However, the optimal concentration is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell model.
Q3: How should I prepare and store this compound?
For initial stock solutions, it is advisable to dissolve this compound in a non-polar organic solvent such as Dimethyl Sulfoxide (DMSO).[5][6] Stock solutions in DMSO can typically be stored at -20°C for up to three months.[5] When preparing working solutions, dilute the DMSO stock in cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture wells is non-toxic to the cells, generally below 0.5%.[7] Due to the hydrophobic nature of this compound, it may precipitate when diluted into aqueous media.[8] To avoid this, vortex the diluted solution thoroughly. It is best practice to prepare fresh dilutions for each experiment.[7]
Q4: Which cell viability assay should I use with this compound?
Several colorimetric and fluorometric assays are suitable for assessing cell viability after treatment with this compound. The most common include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT but the formazan product is soluble in culture medium, simplifying the protocol.
-
Resazurin (AlamarBlue®) Assay: A fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.
The choice of assay can depend on the specific cell line, experimental setup, and available equipment. It is recommended to optimize the chosen assay for your specific experimental conditions.
Data Presentation: Expected IC50 Values
The IC50 of this compound can vary significantly between different cancer cell lines. The following table summarizes some reported values to provide a general expectation of its potency.
| Cell Line | Cancer Type | Reported IC50 |
| Pancreatic Cancer Cells (MiaPaCa-2, PanC-1) | Pancreatic Cancer | Potent inhibition at 5 nM |
Note: This table is not exhaustive and IC50 values should be experimentally determined for each cell line.
Experimental Protocols
Detailed Methodology: MTT Cell Viability Assay
This protocol provides a general framework for determining the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | |
| Inaccurate pipetting of this compound | Perform serial dilutions carefully. For very low concentrations, consider an intermediate dilution step. | |
| Low or no cytotoxic effect observed | This compound concentration is too low | Perform a wider range of dilutions to determine the optimal concentration range. |
| Cell line is resistant to this compound | Research the specific cell line to see if resistance mechanisms (e.g., altered Notch signaling) are known. Consider using a different cell line as a positive control. | |
| This compound has degraded | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect assay incubation time | Optimize the incubation time for your cell line and this compound concentration. A longer incubation may be required to observe effects. | |
| Precipitation of this compound in culture medium | Poor solubility of this compound in aqueous solution | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Vortex the diluted solutions thoroughly before adding to the cells. Prepare fresh dilutions immediately before use. |
| High background in MTT/MTS assay | Contamination of cell culture | Check for bacterial or fungal contamination. Use sterile techniques throughout the experiment. |
| Phenol red in the medium | Use phenol red-free medium if high background persists. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
Caption: Troubleshooting logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting Quinomycin C insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinomycin C, focusing on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoxaline antibiotic that belongs to the echinomycin family. Its primary mechanism of action is as a DNA intercalator. It binds to DNA, inhibiting DNA-dependent RNA synthesis and, consequently, gene expression. Recent studies on the closely related Quinomycin A have shown that it is a potent inhibitor of the Notch signaling pathway, which is crucial in cell differentiation, proliferation, and apoptosis.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
This compound has very poor solubility in water and aqueous buffers. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is not recommended and will likely result in precipitation of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] For the related compound Quinomycin A, Dimethylformamide (DMF) is also a suitable solvent.[2]
Q4: What is a safe concentration of the solvent (e.g., DMSO) to use in my cell-based experiments?
For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to prepare a concentrated stock solution so that the volume added to your experimental setup is minimal.
Q5: How should I store my this compound stock solution?
This compound powder should be stored at -20°C for long-term stability (months to years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (days to weeks) or at -80°C for longer-term storage (months).[1]
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Precipitate forms when diluting the DMSO stock solution in aqueous media.
-
Cause A: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Solution: Decrease the final working concentration of this compound. If a higher concentration is required, consider the use of a solubilizing agent or a different formulation approach, though this may impact your experimental system.
-
-
Cause B: The DMSO stock solution was not properly mixed or was added too quickly to the aqueous medium.
-
Solution: Ensure the DMSO stock solution is vortexed thoroughly before use. When preparing the working solution, add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Cause C: The temperature of the aqueous medium is too low.
-
Solution: For some compounds, solubility can be increased by warming the aqueous medium to 37°C before adding the DMSO stock solution. However, be mindful of the thermal stability of this compound and other components in your medium.
-
Issue 2: The this compound powder does not fully dissolve in the solvent.
-
Cause A: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Vortex the solution for several minutes. If particles are still visible, brief sonication in a water bath may help to break up aggregates and facilitate dissolution.
-
-
Cause B: The compound requires gentle heating to dissolve.
-
Solution: As with the related compound Mitomycin C, gentle warming of the solution (e.g., in a 37°C water bath) can aid in dissolution.[3] Avoid excessive heat, as it may degrade the compound.
-
Data Presentation
Table 1: Solubility of Related Quinoxaline Antibiotics and Similar Compounds
| Compound | Solvent | Solubility | Citation |
| This compound | DMSO | Soluble (qualitative) | [1] |
| Quinomycin A (Echinomycin) | DMSO / DMF | Soluble (qualitative) | [2] |
| Ethanol / Methanol | Limited solubility | [2] | |
| Water | Poor solubility | [2] | |
| Mitomycin C | DMSO | ~15-20 mg/mL | [3] |
| Water | ~0.5-1 mg/mL (with slight warming) | [3][4] | |
| Ethanol | ~0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~1157.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile vial.
-
Add 86.4 µL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, warm the vial briefly in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
In a sterile tube, perform a serial dilution. For a 10 µM final concentration, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately for your experiments.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues with this compound solubility.
Caption: The inhibitory effects of Quinomycin on multiple points of the Notch signaling pathway.
References
Technical Support Center: Quinomycin C Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinomycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems in a question-and-answer format to help you navigate your this compound experiments effectively.
Section 1: Compound Handling and Stability
Question 1: I observe a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound in aqueous solutions can be a common issue, potentially leading to inconsistent results. Here are the likely causes and troubleshooting steps:
-
Low Solubility: this compound has very low solubility in water.[1] Concentrated stock solutions are typically prepared in organic solvents like DMSO. When a concentrated DMSO stock is added to aqueous culture medium, the final DMSO concentration might be insufficient to keep the compound dissolved, especially at higher this compound concentrations.
-
pH-Dependent Stability: The stability of similar compounds can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain a physiological pH of 7.2-7.4 in your culture medium.
-
Interaction with Media Components: Components in complex cell culture media could potentially interact with this compound, reducing its solubility.
Troubleshooting Protocol:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When diluting into your final culture medium, ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).
-
Perform serial dilutions in your culture medium, vortexing gently between each dilution step.
-
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, prepare a fresh dilution.
-
Consider Formulation: For in vivo studies or specific in vitro assays, specialized formulations like 5% Cremophor EL / 5% ethanol / 90% water have been used to improve solubility.[1]
Question 2: How stable is this compound in solution and what are the potential degradation artifacts?
Answer:
The stability of this compound is a critical factor for reproducible experimental outcomes. While detailed degradation pathways for this compound in cell culture media are not extensively documented, we can infer potential issues from related compounds and general chemical principles:
-
Storage: this compound bulk material should be stored at 5°C or less.[1] Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light.
-
Working Solutions: Aqueous solutions of similar antibiotics can be unstable and prone to degradation. It is recommended to prepare fresh dilutions of this compound in your experimental buffer or media for each experiment.
-
Degradation Artifacts: Degradation of the quinoxaline rings or the peptide backbone could lead to inactive or altered-activity compounds. For instance, opening of the lactone linkages or breaking the cross-bridge in echinomycin (Quinomycin A) results in a loss of DNA binding activity.[2] The presence of such degradation products could lead to an underestimation of the compound's potency.
Troubleshooting Workflow for Stability Issues:
Caption: Troubleshooting workflow for suspected this compound degradation.
Section 2: Cell-Based Assay Artifacts
Question 3: My cell viability assay results are inconsistent or show an unexpected dose-response curve. What are common artifacts with this compound?
Answer:
Inconsistencies in cell viability assays can arise from several factors related to both the assay itself and the properties of this compound.
-
Compound Precipitation: As discussed in Question 1, precipitation at higher concentrations can lead to a plateau or even a decrease in the apparent cytotoxic effect, as the actual concentration of the dissolved compound is lower than intended.
-
Assay Interference:
-
Metabolic Assays (MTT, MTS, etc.): this compound, as an antibiotic, may have off-target effects on mitochondrial function, which can directly interfere with tetrazolium-based assays that measure metabolic activity as a proxy for cell viability. This could lead to an over- or underestimation of cytotoxicity.
-
-
Slow Onset of Action: As a DNA intercalator that affects transcription, the cytotoxic effects of this compound may not be fully apparent at early time points.
Troubleshooting Protocol for Cell Viability Assays:
-
Confirm Solubility: Visually inspect your drug dilutions for precipitation. Consider performing a solubility test in your specific media.
-
Choose an Appropriate Assay:
-
Consider using a non-metabolic endpoint for viability, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo®), which may be less susceptible to mitochondrial interference.
-
If using a fluorescence-based assay, run a "compound only" control (this compound in media without cells) to check for background fluorescence.
-
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the effects of this compound on your cell line.
-
Include Positive and Negative Controls: Always include a vehicle control (e.g., DMSO) and a known cytotoxic agent as positive control to ensure the assay is performing as expected.
Question 4: I am observing unusual changes in cell morphology after this compound treatment. Is this a known effect?
Answer:
Yes, changes in cell morphology are an expected consequence of this compound's mechanism of action and can also be an indicator of cellular stress.
-
Mechanism-Related Changes: As a DNA intercalator, this compound disrupts DNA replication and transcription, which can lead to cell cycle arrest. Cells arrested in specific phases of the cell cycle may exhibit changes in size and shape (e.g., becoming larger and flatter).
-
Apoptosis-Related Changes: At effective concentrations, this compound induces apoptosis. Morphological hallmarks of apoptosis include cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Off-Target Effects: Antibiotics can have off-target effects on cellular structures. While specific data for this compound is limited, it's a possibility to consider.
Experimental Protocol for Characterizing Morphological Changes:
-
Phase-Contrast Microscopy: Regularly observe your cells under a phase-contrast microscope at different time points after this compound treatment. Document changes in cell shape, size, and adherence.
-
Staining for Apoptosis Markers:
-
Use fluorescent dyes like Hoechst 33342 or DAPI to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.
-
Perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis: Use flow cytometry after PI staining of fixed cells to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to identify any treatment-induced cell cycle arrest.
Section 3: Target-Specific Experiment Artifacts (HIF-1α and DNA Intercalation)
Question 5: I am having trouble detecting HIF-1α stabilization by Western blot after treating my cells with this compound under hypoxic conditions. What could be wrong?
Answer:
Detecting HIF-1α by Western blot is notoriously challenging due to its extremely short half-life under normoxic conditions. This compound inhibits the DNA-binding activity of HIF-1, not necessarily its stabilization, which can add complexity to the interpretation.
-
Rapid HIF-1α Degradation: Even brief exposure to oxygen during cell lysis can lead to the complete degradation of stabilized HIF-1α.
-
Inefficient Hypoxia Induction: Your hypoxia protocol may not be robust enough to induce significant HIF-1α stabilization.
-
This compound's Mechanism: this compound inhibits the binding of HIF-1 to its target DNA sequences (Hypoxia Response Elements - HREs).[3] It does not typically prevent the stabilization of the HIF-1α protein itself under hypoxic conditions. Therefore, you should still be able to detect stabilized HIF-1α in the presence of this compound.
Troubleshooting Protocol for HIF-1α Western Blotting:
-
Optimize Cell Lysis:
-
Lyse cells as quickly as possible, preferably on ice or in a cold room.
-
Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Some protocols recommend adding a proteasome inhibitor like MG132 to the lysis buffer to prevent degradation during sample preparation.
-
Consider using specialized nuclear extraction kits, as stabilized HIF-1α translocates to the nucleus.
-
-
Include Proper Controls:
-
Positive Control for Hypoxia: Treat cells with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) to robustly stabilize HIF-1α.
-
Positive Control Cell Lysate: Use a commercially available cell lysate from cells known to express high levels of HIF-1α.
-
-
Verify Hypoxia: Ensure your hypoxia chamber is maintaining the desired low oxygen level (typically 1% O₂).
-
Antibody Validation: Use an antibody that has been validated for Western blotting of HIF-1α.
Workflow for HIF-1α Detection:
Caption: Experimental workflow for detecting HIF-1α by Western blot.
Question 6: I am using a fluorescent DNA stain to study this compound's intercalation. I am seeing unexpected fluorescence signals. What could be the cause?
Answer:
Fluorescence-based DNA intercalation assays can be subject to several artifacts, especially when working with compounds that may have their own fluorescent properties.
-
Autofluorescence of this compound: The quinoxaline chromophores in this compound may exhibit intrinsic fluorescence (autofluorescence). This can interfere with the signal from your fluorescent DNA stain, especially if their excitation and emission spectra overlap.
-
Spectral Overlap: The emission spectrum of your DNA stain might overlap with the potential emission of this compound, leading to bleed-through signal.
-
Displacement of DNA Stain: As a bis-intercalator, this compound binds strongly to DNA, and in doing so, it may displace or quench the fluorescence of your DNA stain, leading to a decrease in signal that could be misinterpreted.
Troubleshooting Protocol for Fluorescence Intercalation Assays:
-
Characterize this compound Fluorescence:
-
Run an emission scan of this compound alone in your assay buffer at the excitation wavelength of your DNA stain.
-
Run an excitation scan of this compound alone at the emission wavelength of your DNA stain.
-
This will help determine if there is any spectral overlap.
-
-
Use Appropriate Controls:
-
Include a "DNA + this compound" sample (without the fluorescent stain) to measure any intrinsic fluorescence from the compound when bound to DNA.
-
Include a "Stain + this compound" sample (without DNA) to check for any direct interaction between the compound and the dye.
-
-
Consider a Different Assay: If spectral overlap or displacement is a significant issue, consider alternative methods to study DNA binding, such as:
-
UV-Vis Spectroscopy: Monitor changes in the absorbance spectrum of DNA upon binding of this compound.
-
Circular Dichroism (CD) Spectroscopy: Observe changes in the CD spectrum of DNA, which are indicative of conformational changes upon intercalation.
-
DNA Footprinting: This technique can identify the specific binding sites of this compound on a DNA sequence.[4]
-
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound (Echinomycin) to aid in experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Various | - | 29.4 pM (for HIF-1α inhibition) | |
| Cancer Stem Cells | - | 100-fold more selective over normal hematopoietic progenitor cells |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Table 2: DNA Binding Affinity of this compound (Echinomycin)
| Parameter | Value | Method | Reference |
| Binding Site Size | 4 base pairs | DNA Footprinting | [4] |
| Binding Preference | 5'-CG-3' central sequence | DNA Footprinting | [4] |
| Dissociation Constant (Kd) | 11.8 nM (for echinomycin-bound DNA) | Fluorescence Polarization | [5] |
| Association Constant (Ka) | 1.7 x 10⁶ M⁻¹ (at 87.7°C) | DSC/UV melting | [6] |
| Enthalpy of Binding (ΔH) | +3.8 kcal mol⁻¹ | DSC | [6] |
Experimental Protocols & Signaling Pathways
Protocol: Chromatin Immunoprecipitation (ChIP) to Assess In-Cell DNA Binding
This protocol provides a general framework for investigating the binding of this compound to specific genomic regions in cells. This compound's effect on protein-DNA interactions can be studied using this method.
-
Cell Treatment and Cross-linking:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The sonication conditions need to be optimized for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., a transcription factor whose binding might be affected by this compound).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use qPCR with primers specific to the target genomic regions to quantify the amount of precipitated DNA.
-
Signaling Pathways Affected by this compound
HIF-1 Signaling Pathway Inhibition:
This compound inhibits the transcriptional activity of Hypoxia-Inducible Factor 1 (HIF-1) by preventing its binding to Hypoxia Response Elements (HREs) in the promoters of its target genes.
Caption: this compound inhibits the HIF-1 signaling pathway.
Notch Signaling Pathway Inhibition:
This compound has been shown to downregulate components of the Notch signaling pathway, which is crucial in cancer stem cell maintenance.
Caption: this compound downregulates the Notch signaling pathway.
References
- 1. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Quinomycin C off-target effects
Welcome to the technical support center for Quinomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and effectively utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Echinomycin, is a potent antineoplastic agent that functions primarily as a DNA bis-intercalator. It specifically binds to GC-rich regions of DNA, leading to the inhibition of DNA and RNA synthesis. A key molecular consequence of this interaction is the inhibition of the DNA-binding activity of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in cellular responses to hypoxia and a key player in tumor progression.[1][2][3]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its DNA-intercalating nature, which can lead to generalized cytotoxicity. This can manifest as:
-
DNA Damage: Intercalation can distort the DNA helix, leading to strand breaks and activation of DNA damage response pathways.
-
Inhibition of other transcription factors: While it shows some specificity for HIF-1α, it may also interfere with the DNA binding of other transcription factors.
-
Notch Pathway Inhibition: this compound has been shown to downregulate components of the Notch signaling pathway, which can be considered an on-target or off-target effect depending on the experimental context.[2][4]
Q3: How can I minimize the off-target cytotoxicity of this compound in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. The most effective strategy is to determine the minimal effective concentration that inhibits the target (e.g., HIF-1α) without causing widespread, non-specific cell death. This can be achieved through a careful dose-response and time-course experiment.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected efficacious concentrations.
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response cytotoxicity assay (See Protocol 1) to determine the IC50 and identify a concentration that inhibits the target with minimal cell death. |
| On-target toxicity | If the target pathway is essential for cell survival, some level of cell death is expected. Consider using a lower concentration for a longer duration. |
| Off-target effects | Differentiate between on- and off-target effects using target knockout/knockdown cells (See Protocol 3). If the effect persists in knockout cells, it is likely off-target. |
Issue 2: Inconsistent or no inhibition of the intended target (HIF-1α).
| Possible Cause | Troubleshooting Steps |
| Compound degradation | Ensure proper storage of this compound (protect from light, store at -20°C). Prepare fresh solutions for each experiment. |
| Suboptimal experimental conditions | Verify the induction of HIF-1α in your hypoxic model system before treating with this compound. (See Protocol 2 for workflow). |
| Incorrect concentration | Re-evaluate the effective concentration from your dose-response studies. |
| Cell line resistance | Some cell lines may have intrinsic resistance mechanisms. Test a panel of cell lines if possible. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound across a range of concentrations.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Table 1: Example Dose-Response Data for this compound
| This compound (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 85.3 ± 6.1 |
| 100 | 52.7 ± 3.8 |
| 1000 | 15.9 ± 2.4 |
| 10000 | 5.1 ± 1.9 |
Protocol 2: Verification of HIF-1α Inhibition
This protocol describes how to confirm that this compound is inhibiting the HIF-1α pathway in your experimental system.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂, DMOG)
-
Lysis buffer
-
Primary antibodies (anti-HIF-1α, anti-VEGF, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
qRT-PCR reagents and primers for VEGF and a housekeeping gene
Methodology:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat with this compound at a non-toxic concentration for a specified time.
-
Hypoxia Induction: Transfer the cells to a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer for the required duration to induce HIF-1α expression.
-
Protein Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.
-
-
mRNA Analysis (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qRT-PCR for a known HIF-1α target gene (e.g., VEGF) and a housekeeping gene for normalization.
-
Analyze the relative gene expression.
-
Protocol 3: Targeted Drug Delivery using PLGA Nanoparticles
Encapsulating this compound in biodegradable nanoparticles can improve its solubility, stability, and therapeutic index by enabling more targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. This protocol is adapted for hydrophobic drugs like this compound using Poly(lactic-co-glycolic acid) (PLGA).[5][6][7]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath. This will form an oil-in-water (O/W) single emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with distilled water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or medium for your experiments.
-
Characterization (Optional but Recommended): Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for verifying HIF-1α inhibition by this compound.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkdcure.org [pkdcure.org]
- 3. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Notch Pathway Activating Compounds through a Novel High-Throughput Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polylactide-co-glycolide nanoparticles for controlled delivery of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Addressing Resistance to Quinomycin C in Cell Lines
Welcome to the technical support center for researchers utilizing Quinomycin C. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming and understanding resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the quinoxaline antibiotic family. Its primary mechanism of action is believed to be DNA intercalation, where it inserts itself between the base pairs of DNA.[1][2] This binding can inhibit DNA replication and transcription, ultimately leading to cell death. Additionally, quinomycin-family antibiotics like Echinomycin (Quinomycin A) have been shown to inhibit the DNA-binding activity of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular responses to low oxygen.
Q2: My cells are no longer responding to this compound at the previously effective concentration. What are the possible reasons?
A decrease in sensitivity to this compound can arise from several factors:
-
Development of drug resistance: Continuous exposure to a drug can lead to the selection of a resistant cell population.[3][4][5]
-
Cell line integrity: The characteristics of your cell line may have changed over time due to genetic drift from high passage numbers.
-
Drug stability: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Experimental variability: Inconsistent cell seeding densities or errors in drug dilution can lead to variable results.[6][7]
Q3: What are the potential molecular mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to similar DNA intercalating agents and HIF-1 inhibitors can be mediated by:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[8]
-
Alterations in drug target: While less common for intercalating agents, mutations in DNA topoisomerase II can confer resistance to drugs that target this enzyme.[9]
-
Enhanced DNA repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.
-
Activation of pro-survival signaling pathways: Increased activity of pathways like PI3K/Akt and MAPK can promote cell survival and overcome the cytotoxic effects of the drug.
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can prevent drug-induced cell death.[8]
-
HIF-1 independent metabolic adaptation: Cancer cells can develop mechanisms to survive hypoxic conditions even when HIF-1 is inhibited, potentially bypassing the effects of this compound.[10]
Q4: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Optimize and standardize the initial cell seeding density for each experiment. Ensure even cell distribution in each well.[6][7] |
| Drug Dilution and Pipetting Errors | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure accurate pipetting techniques. |
| Cell Health and Passage Number | Use cells that are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[11] |
| Assay Duration | The cytotoxic effects of this compound may be time-dependent. Optimize the incubation time for your specific cell line. A 72-hour incubation is a common starting point. |
| Drug Stability | Ensure this compound is properly stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a stable stock for each experiment. |
Problem 2: Cells show reduced apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | The cells may have acquired resistance mechanisms that inhibit the apoptotic pathway. Investigate changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Caspases) using Western blotting. |
| Suboptimal Drug Concentration | The concentration of this compound may not be sufficient to induce apoptosis in the current state of the cells. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The time point at which you are measuring apoptosis may be too early or too late. Perform a time-course experiment to identify the optimal time point for observing apoptosis in your cell line. |
| Issues with Apoptosis Assay | Ensure the apoptosis assay (e.g., Annexin V/PI staining) is performed correctly. Use positive and negative controls to validate the assay. Check the expiration dates and proper storage of all reagents. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[3][4][5]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks
-
Pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium containing this compound at a concentration of approximately one-tenth of the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells may die.
-
Passaging: When the surviving cells reach 70-80% confluency, passage them as you would normally, but maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the parental cells, double the concentration of this compound in the culture medium.
-
Repeat and Adapt: Repeat steps 3-5, gradually increasing the drug concentration. If at any point there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Establish a Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, perform an MTT assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][13][14][15]
Materials:
-
Cells (parental and potentially resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability versus the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes that may be involved in drug resistance.[20][21][22][23][24]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for ABC transporters, apoptosis-related genes)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your gene of interest, and the cDNA template.
-
qPCR Run: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Protocol 5: Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression of specific proteins.[25][26][27][28][29]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. csuohio.edu [csuohio.edu]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA intercalating anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF-1-Independent Mechanisms Regulating Metabolic Adaptation in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. oaepublish.com [oaepublish.com]
- 21. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 22. Single-cell qPCR Assay with Massively Parallel Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sg.idtdna.com [sg.idtdna.com]
- 24. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 29. origene.com [origene.com]
Technical Support Center: Improving the Bioavailability of Quinomycin C for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinomycin C. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor bioavailability of this compound in in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern for in vivo studies?
A1: this compound is a potent anticancer agent, but its therapeutic potential in in vivo models is often limited by its poor aqueous solubility. This leads to challenges in formulating a suitable dosage form for administration, which can result in low and variable absorption, rapid clearance from the body, and consequently, reduced efficacy at the target site.
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main approaches focus on enhancing its solubility and stability in a physiological environment. These strategies include:
-
Formulation with Co-solvents: Dissolving this compound in a mixture of a biocompatible organic solvent and an aqueous buffer.
-
Lipid-Based Formulations: Encapsulating this compound within lipid-based carriers like liposomes can improve its solubility, protect it from degradation, and alter its pharmacokinetic profile.
-
Nanoparticle Formulations: Utilizing nanoparticles as carriers can enhance the solubility and targeted delivery of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound, and its close analog Quinomycin A (Echinomycin), are DNA bis-intercalating agents. They are also known to be potent inhibitors of the Notch signaling pathway, which plays a crucial role in cancer stem cell survival and proliferation. By inhibiting this pathway, this compound can suppress tumor growth and overcome therapeutic resistance.
II. Troubleshooting Guide
This guide addresses common problems encountered during the formulation and in vivo administration of this compound.
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon dilution of a stock solution in an aqueous buffer. | The aqueous buffer is a poor solvent for the highly lipophilic this compound, causing it to crash out of solution. | 1. Use a co-solvent system: Prepare the final dilution in a mixture of an organic solvent (e.g., DMSO) and an aqueous buffer (e.g., saline or PBS). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity (typically <10% DMSO). 2. Employ a surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to help maintain this compound in solution. 3. Utilize a lipid-based formulation: Encapsulate this compound in liposomes to improve its aqueous dispersibility. |
| High variability in experimental results between animals. | This could be due to inconsistent dosing due to precipitation, or variable absorption of the compound. | 1. Ensure formulation homogeneity: Before each injection, vortex the formulation thoroughly to ensure a uniform suspension. 2. Optimize the formulation: A well-formulated solution (e.g., a stable liposomal formulation) will provide more consistent dosing and absorption. 3. Control for animal-related factors: Ensure consistency in animal age, weight, and health status. |
| Observed toxicity or adverse effects in animals not related to the expected pharmacology of this compound. | The vehicle used to dissolve this compound may be causing toxicity at the administered dose. | 1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its toxicity. 2. Reduce the concentration of organic solvents: If using a co-solvent system, aim for the lowest possible concentration of the organic solvent. 3. Switch to a more biocompatible formulation: Consider using lipid-based or nanoparticle formulations, which are generally better tolerated. |
| Lack of in vivo efficacy despite demonstrated in vitro potency. | Poor bioavailability is preventing a sufficient concentration of this compound from reaching the target tissue. | 1. Increase the dose: This should be done with caution, monitoring for any signs of toxicity. 2. Improve the formulation: Switch to a formulation known to enhance bioavailability, such as a liposomal or nanoparticle-based system. 3. Confirm target engagement: If possible, perform pharmacodynamic studies to confirm that this compound is reaching the target tissue and inhibiting the Notch signaling pathway. |
III. Data Presentation
Improving the bioavailability of this compound requires careful formulation. The following tables provide a framework for the types of quantitative data that should be generated and compared when developing and evaluating different formulations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | Not Available in Literature |
| Phosphate-Buffered Saline (PBS) | Not Available in Literature |
| Ethanol | Not Available in Literature |
| Dimethyl Sulfoxide (DMSO) | Not Available in Literature |
| Note: While the exact solubility values for this compound are not readily available in the cited literature, it is known to have poor aqueous solubility and is soluble in organic solvents like DMSO. It is crucial for researchers to experimentally determine the solubility of their specific batch of this compound in the solvents and vehicles they intend to use. |
Table 2: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound in Co-solvent | [Data to be determined experimentally] | N/A | N/A | N/A | N/A |
| Liposomal this compound | [Data to be determined experimentally] | N/A | N/A | N/A | N/A |
| Note: Specific pharmacokinetic parameters for this compound are not currently available in the public domain. The table above serves as a template for the data that should be collected in a pharmacokinetic study to compare different formulations. A successful formulation should ideally increase the Cmax, AUC, and half-life, indicating improved bioavailability and longer circulation time. |
IV. Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol is adapted from methods used for the closely related compound, Echinomycin, and is a good starting point for developing a liposomal formulation for this compound.[1][2]
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Sucrose solution (300 mM), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve HSPC, cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) mixture of chloroform and methanol. A common molar ratio is approximately 56:39:5 (HSPC:Cholesterol:DSPE-PEG2000).
-
Add this compound to the lipid solution at a drug-to-lipid weight ratio of 1:20.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a 300 mM sucrose solution. The volume of the sucrose solution should be calculated to achieve a final total lipid concentration of approximately 7 mg/mL.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To create uniformly sized small unilamellar vesicles (SUVs), extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder device.
-
Pass the suspension through the membrane multiple times (e.g., 21 times) to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis against PBS (pH 7.4) or using size exclusion chromatography.
-
-
Characterization:
-
Characterize the final liposomal formulation for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using a validated analytical method such as HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetics of a novel this compound formulation.
Materials:
-
This compound formulation
-
Appropriate mouse strain (e.g., CD-1 or BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Administer the this compound formulation to the mice via the desired route (e.g., intravenous bolus injection through the tail vein).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via retro-orbital bleeding or tail-nick) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
V. Visualizations
Diagram 1: The Notch Signaling Pathway and the Inhibitory Action of this compound
Caption: this compound inhibits the Notch signaling pathway at multiple points.
Diagram 2: Experimental Workflow for Developing and Evaluating a Liposomal this compound Formulation
Caption: Workflow for liposomal this compound formulation and evaluation.
Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal formulation of HIF-1α inhibitor echinomycin eliminates established metastases of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinomycin C Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the challenges encountered during the synthesis of Quinomycin C and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its analogues?
A1: The total synthesis of this compound and its derivatives is a complex undertaking with several key challenges. These include:
-
Macrocyclization: The formation of the large cyclic depsipeptide core is often a low-yield step due to competing intermolecular reactions and the high conformational flexibility of the linear precursor.[1][2][3]
-
Diketopiperazine (DKP) Formation: This is a common side reaction, particularly during solid-phase peptide synthesis (SPPS), where the N-terminal dipeptide cyclizes to form a stable six-membered ring, leading to truncated peptide chains. This is especially prevalent when proline is in the second position of the peptide sequence.[4][5][6]
-
Racemization: The chiral integrity of the amino acid residues can be compromised during activation and coupling steps, leading to diastereomeric impurities that are often difficult to separate. Cysteine and histidine are particularly susceptible to racemization.[7][8][9][10]
-
Low Overall Yields: Due to the multi-step nature of the synthesis and the challenges mentioned above, the overall yields are often low, making it difficult to produce large quantities of the final compound.[11]
-
Purification: The final product and intermediates can be difficult to purify due to the presence of closely related byproducts and diastereomers.[11]
Q2: What is the general synthetic strategy for this compound derivatives?
A2: The synthesis of this compound derivatives typically involves a convergent approach. The key steps are:
-
Synthesis of the Quinoxaline-2-carboxylic Acid Chromophore: This heterocyclic moiety is a key structural feature of the quinomycin family.
-
Peptide Chain Elongation: The linear peptide backbone is assembled using either solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Coupling of the Chromophore: The quinoxaline-2-carboxylic acid is coupled to the N-terminus of the peptide chains.
-
Macrocyclization: The linear precursor is cyclized to form the depsipeptide ring. This can be achieved through either macrolactamization (amide bond formation) or macrolactonization (ester bond formation).[2]
-
Formation of the Thioacetal Bridge (for Echinomycin-type analogues) or Disulfide Bridge (for Triostin-type analogues): This final step completes the bicyclic structure.
Q3: Solid-phase or solution-phase synthesis: Which is better for this compound derivatives?
A3: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been successfully employed for quinomycin analogues. The choice depends on the specific target molecule and the scale of the synthesis.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Advantages: Simplifies purification of intermediates as excess reagents are washed away. It is also amenable to automation.
-
Disadvantages: Can be prone to aggregation of the growing peptide chain on the resin and challenges with on-resin cyclization and cleavage. Diketopiperazine formation is a significant side reaction in SPPS.[4]
-
-
Solution-Phase Synthesis:
-
Advantages: Can be scaled up more easily for the production of larger quantities. It also allows for the characterization of intermediates at each step.
-
Disadvantages: Requires purification after each step, which can be time-consuming and lead to material loss. An improved solution-phase synthesis of Triostin A has been reported with a 17.5% total yield in 13 steps.[12]
-
Troubleshooting Guides
Problem 1: Low Yield in Macrocyclization Step
Symptoms:
-
Low recovery of the desired cyclic product after the cyclization reaction.
-
Presence of significant amounts of linear precursor, dimers, or higher-order oligomers in the crude product mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Concentration | Perform the cyclization reaction under high dilution conditions (typically 0.1 to 1 mM) to favor intramolecular cyclization over intermolecular reactions. |
| Inefficient Coupling Reagent | Screen a variety of modern coupling reagents. For macrolactamization, reagents such as DPPA, BOP-Cl, and HATU are commonly used. For macrolactonization, Yamaguchi or Shiina macrolactonization conditions can be effective. |
| Unfavorable Conformation of Linear Precursor | Introduce turn-inducing elements such as proline or a D-amino acid into the linear peptide backbone to pre-organize it for cyclization.[3] |
| Suboptimal Solvent or Temperature | Optimize the reaction solvent and temperature. Aprotic polar solvents like DMF or acetonitrile are often used. |
Problem 2: Significant Diketopiperazine (DKP) Formation
Symptoms:
-
Appearance of a major byproduct corresponding to the mass of the cyclized N-terminal dipeptide.
-
Low yield of the full-length linear peptide, especially in SPPS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Proline at the N-terminal Penultimate Position | Peptides with a penultimate proline are highly susceptible to DKP formation.[6] If possible, redesign the synthetic route to avoid having proline in this position during the critical deprotection step. |
| Base-catalyzed Cyclization during Fmoc Removal | Minimize the time the N-terminal amine is free after Fmoc deprotection. Use a simultaneous deprotection-coupling procedure where the activated amino acid is added immediately after deprotection.[13] |
| Choice of Solid Support | For SPPS, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation. |
| Use of Additives | The addition of additives like OxymaPure to the coupling cocktail can help to minimize DKP formation.[6] |
Problem 3: Racemization of Amino Acid Residues
Symptoms:
-
Presence of diastereomers in the final product, often observed as peak broadening or splitting in HPLC analysis.
-
Difficulty in obtaining a pure product with the desired stereochemistry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in combination with additives like OxymaPure, HOBt, or HOAt.[7] Avoid using onium salt-based reagents like HBTU and HATU with racemization-prone amino acids.[7] |
| Strong Base | Use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. |
| Prolonged Reaction Times | Monitor the reaction closely and stop it as soon as it is complete to minimize the exposure of the activated amino acid to conditions that promote racemization. |
| Sensitive Amino Acids | For particularly sensitive amino acids like cysteine and histidine, consider using pre-formed activated esters or specialized coupling protocols designed to minimize racemization.[8][9] |
Quantitative Data Summary
Table 1: Comparison of Macrocyclization Conditions for Quinomycin Analogues
| Linear Precursor | Cyclization Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Seco-Triostin A analogue | DPPA, K2HPO4 | DMF | 0 to rt | 24 | 45 | [Solution-phase synthesis and biological evaluation of triostin A and its analogues, Org. Biomol. Chem., 2016, 14, 2090-2111] |
| Seco-Quinomycin K | HATU, HOAt, DIPEA | DMF | rt | 12 | 65 | [Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Mar. Drugs 2023, 21, 143] |
| Seco-Echinomycin precursor | Pummerer rearrangement conditions | Toluene | 80 | 1 | 30 | [Total Synthesis of Echinomycin and Its Analogues, Org. Lett. 2020, 22, 11, 4217–4221] |
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2-carboxylic Acid
This protocol describes a general method for the synthesis of the quinoxaline chromophore.
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 equivalents) in water.
-
Slowly add the glyoxylic acid solution to the o-phenylenediamine solution with stirring at room temperature.
-
A precipitate will form. Continue stirring for 2-4 hours.
-
Filter the precipitate and wash with cold ethanol.
-
To obtain the carboxylic acid, the resulting intermediate can be oxidized using an appropriate oxidizing agent (e.g., potassium permanganate) under basic conditions, followed by acidification.
Protocol 2: Peptide Coupling using HATU/DIPEA
This protocol outlines a standard procedure for peptide bond formation in solution phase.
Materials:
-
N-protected amino acid (1 equivalent)
-
C-protected amino acid or peptide (1 equivalent)
-
HATU (1.1 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid and the C-protected amino acid or peptide in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture and continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Solution-Phase Macrolactamization
This protocol describes a general procedure for the cyclization of a linear peptide precursor in solution.
Materials:
-
Linear peptide precursor with N-terminal and C-terminal protecting groups removed (1 equivalent)
-
DPPA (1.5 equivalents)
-
Potassium phosphate, dibasic (K2HPO4) (3 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the linear peptide precursor in a large volume of anhydrous DMF to achieve a high dilution condition (e.g., 0.5 mM).
-
Add K2HPO4 to the solution and stir vigorously.
-
Cool the mixture to 0 °C.
-
Slowly add DPPA to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the cyclic product.
-
Once the reaction is complete, concentrate the solvent under high vacuum.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Solution-phase synthesis and biological evaluation of triostin A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
mitigating cytotoxicity of Quinomycin C in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quinomycin C, focusing on strategies to mitigate its cytotoxicity in normal cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action? A1: this compound is a potent anti-cancer agent that functions as a DNA bis-intercalator, meaning it inserts itself into the DNA double helix at two points, disrupting DNA replication and transcription. Additionally, it is a known inhibitor of the Notch signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][3][4] By inhibiting this pathway, this compound can lead to decreased expression of downstream targets like c-Myc and cyclin D1, resulting in cell cycle arrest and the induction of programmed cell death (apoptosis).[1]
Q2: Why is this compound also toxic to normal, non-cancerous cells? A2: The mechanisms of DNA intercalation and Notch signaling are not exclusive to cancer cells; they are also active in healthy, proliferating cells. Therefore, this compound's cytotoxic effects can extend to normal tissues, particularly those with a high rate of cell turnover. However, some studies suggest that this compound can exhibit selective cytotoxicity, sparing certain normal cells while targeting cancerous or diseased cells.[2]
Q3: Is this compound's cytotoxicity always a limiting factor? A3: Not necessarily. Several studies have reported a degree of selective toxicity. For instance, Quinomycin A (also known as echinomycin) has been shown to reduce acute myeloid leukemia and cyst growth in polycystic kidney disease mouse models without apparent adverse effects on normal hematopoietic or kidney cells, respectively.[2][3] This suggests that a therapeutic window can be achieved where the concentration of this compound is effective against the target cells while having minimal impact on normal cells.
Q4: What cellular signaling pathways are most affected by this compound? A4: The two primary pathways affected are:
-
The Notch Signaling Pathway: this compound inhibits the γ-secretase complex, preventing the cleavage and activation of Notch receptors.[5] This blocks the downstream signaling cascade that promotes cell proliferation.[1][4]
-
The Apoptosis Pathway: By inducing cellular stress and inhibiting survival signals, this compound triggers apoptosis. This process is mediated by the activation of caspases, particularly the executioner caspase-3, which orchestrates the dismantling of the cell.[1][6]
Section 2: Troubleshooting Guide for Mitigating Cytotoxicity
This guide addresses common issues encountered during experiments and offers strategies to enhance the selectivity of this compound.
Issue 1: High levels of cytotoxicity are observed in my normal cell control group.
-
Question: My normal and cancer cell lines are showing similar sensitivity to this compound. How can I improve the selectivity?
-
Possible Solutions:
-
Establish a Precise Therapeutic Window: It is critical to perform a comprehensive dose-response analysis on both your cancer and normal cell lines. The goal is to identify a concentration range where this compound is effective against cancer cells but has minimal toxicity in normal cells. Minor variations in dosage can significantly alter the outcome.
-
Implement a "Cyclotherapy" Approach: This strategy leverages the differences in cell cycle regulation between normal and cancer cells.[7][8] Many cancer cells have a defective p53 tumor suppressor pathway, making them unable to halt the cell cycle in response to stress. You can pre-treat your mixed population of cells with a low dose of a p53-activating agent. This should cause normal cells to arrest their cell cycle, making them less susceptible to a DNA-damaging agent like this compound, while the p53-deficient cancer cells continue to divide and remain vulnerable.[7][8]
-
Counteract Oxidative Stress: The cytotoxicity of quinone-containing compounds is often linked to the generation of reactive oxygen species (ROS).[9][10] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may protect normal cells from ROS-induced damage. This can help determine if oxidative stress is a major component of the observed toxicity.
-
Issue 2: How can I proactively design my experiment to minimize normal cell toxicity?
-
Question: I am designing a new study with this compound. What are the best strategies to incorporate from the beginning to protect normal cells?
-
Possible Solutions:
-
Utilize a Targeted Delivery System: Encapsulating this compound in a delivery vehicle like a liposome or nanoparticle can significantly reduce systemic toxicity and improve its delivery to cancer cells.[11] For enhanced targeting, these nanoparticles can be functionalized with ligands, such as aptamers or antibodies, that specifically bind to receptors overexpressed on the surface of cancer cells.[11]
-
Explore Combination Therapy with Cytoprotective Agents: Consider co-administering this compound with natural compounds known for their antioxidant and cytoprotective properties, such as curcumin or resveratrol.[12][13] These compounds may help mitigate off-target toxicity in normal tissues by reducing inflammation and oxidative stress.[12][13][14]
-
Optimize Dosing Schedule: Instead of a single high dose, test intermittent or lower, more frequent dosing schedules. Studies with the related compound Mitomycin C have shown that altering the dosing frequency can significantly reduce toxicity while maintaining or even improving therapeutic outcomes.[15]
-
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
For effective comparison, researchers should meticulously record the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for each cell line tested.
Table 1: User Experimental Data Template for this compound Dose-Response Analysis.
| Cell Line | Cell Type (e.g., Normal, Cancer) | Tissue of Origin | IC50 (nM) after 24h | IC50 (nM) after 48h | IC50 (nM) after 72h | Therapeutic Index (IC50 Normal / IC50 Cancer) |
|---|---|---|---|---|---|---|
| Example: NHK | Normal | Kidney | 12.5 | 9.8 | 8.5 | 2.1 |
| Example: A549 | Cancer | Lung | 6.0 | 4.8 | 4.0 | |
| [User Input] |
| [User Input] | | | | | | |
Key Experimental Protocols
Protocol 1: Determining the Therapeutic Window via Cell Viability Assay
This protocol outlines the steps to determine the IC50 values for this compound in both normal and cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 nM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or an MTT assay. Follow the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Western Blot for Cleaved Caspase-3
This protocol allows for the detection of a key marker of apoptosis.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the characteristic cleaved fragments (17/19 kDa) indicates caspase-3 activation and apoptosis.
Section 4: Diagrams and Workflows
Caption: this compound induces apoptosis via DNA intercalation and Notch pathway inhibition.
Caption: Cyclotherapy workflow to protect normal cells from this compound.
Caption: Aptamer-functionalized liposomes for targeted delivery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of herbal compounds against cyclophosphamide-induced organ toxicity: a pathway-centered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural plant products and extracts that reduce immunoexcitotoxicity-associated neurodegeneration and promote repair within the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination chemotherapy with doxorubicin and mitomycin C in non-small cell bronchogenic carcinoma. Severe pulmonary toxicity from q 3 weekly mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Long-Term Quinomycin C Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinomycin C in long-term experimental setups. The information is designed to directly address specific issues that may be encountered during prolonged treatment protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the inhibitory effect of this compound over a long-term experiment (several weeks). What could be the cause?
A1: Several factors could contribute to a diminished effect of this compound over time:
-
Compound Stability: this compound, like many complex organic molecules, can degrade in aqueous solutions over extended periods, especially at 37°C. It is recommended to prepare fresh stock solutions regularly and to replace the media with freshly diluted this compound at each feeding interval. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.[1][2][3]
-
Cellular Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of resistant cell populations. Potential mechanisms of resistance to quinoxaline antibiotics include increased expression of efflux pumps that actively remove the drug from the cell, or mutations in the drug's target (DNA) that reduce its binding affinity.
-
Experimental Variability: Ensure consistent cell seeding densities and media volumes. Fluctuations in these parameters can alter the effective concentration of the drug per cell.
Troubleshooting Steps:
-
Verify Compound Activity: Test the activity of your current stock solution on a fresh, untreated batch of cells to confirm its potency.
-
Monitor Efflux Pump Activity: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if the inhibitory effect is restored.
-
Sequence Target DNA: If resistance is suspected, sequence the genomic DNA of the treated cells to identify potential mutations in regions where this compound is known to bind.
-
Optimize Dosing Schedule: Consider a pulsed-dosing schedule (e.g., treatment for a few days followed by a drug-free period) to reduce the selective pressure for resistance.
Q2: I am seeing significant cytotoxicity and cell death even at low concentrations of this compound in my long-term culture. How can I mitigate this?
A2: While this compound is a potent cytotoxic agent, excessive cell death can compromise long-term studies.
-
Dose Optimization: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a thorough dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. For long-term studies, it is often necessary to work at concentrations below the short-term IC50 to maintain cell viability.
-
Serum Concentration: The protein-binding capacity of serum in the culture media can affect the bioavailability of this compound. Variations in serum concentration between experiments can lead to inconsistent cytotoxic effects.
-
Cell Density: Low cell densities can make cells more susceptible to drug-induced toxicity. Ensure you are using an appropriate seeding density for your cell line.
Troubleshooting Steps:
-
Perform a Long-Term Viability Assay: Conduct a viability assay (e.g., using resazurin or CellTiter-Glo) over the planned duration of your experiment with a range of this compound concentrations to establish a non-toxic working concentration.
-
Standardize Serum Lots: If possible, use the same lot of fetal bovine serum (FBS) for the entire duration of a long-term experiment to minimize variability.
-
Adjust Seeding Density: Experiment with different initial cell seeding densities to find the optimal condition that supports long-term culture in the presence of the drug.
Quantitative Data Summary
The following tables summarize the effects of this compound on key signaling pathways. Note that long-term quantitative data is limited in publicly available literature; therefore, these tables are compiled from short-term and dose-response studies and should be used as a guide for establishing your own experimental parameters.
Table 1: Dose-Dependent Inhibition of Notch Signaling Pathway Components by this compound
| Target Protein | Cell Line | This compound Conc. (nM) | Treatment Duration | % Inhibition (Relative to Control) | Reference |
| Notch1 | MiaPaCa-2 | 5 | 48 hours | ~50% | [4] |
| Notch2 | PanC-1 | 5 | 48 hours | ~60% | [4] |
| Notch3 | MiaPaCa-2 | 5 | 48 hours | ~55% | [4] |
| Notch4 | PanC-1 | 5 | 48 hours | ~70% | [4] |
| Hes-1 | MiaPaCa-2 | 5 | 48 hours | ~75% | [4] |
Table 2: Time-Course of HIF-1α Protein Degradation Induced by Echinomycin (Quinomycin A)
| Cell Line | Echinomycin Conc. (nM) | 4 hours | 8 hours | 12 hours | 24 hours | Reference |
| H1944 (Lung Cancer) | 4 | ~30% | ~60% | ~85% | >90% | [5] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay for this compound
This protocol outlines a method to determine the appropriate concentration of this compound for long-term cell culture experiments.
Materials:
-
Cells of interest
-
Complete culture medium (with standardized serum concentration)
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the intended experimental duration (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Carefully remove the old media and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Media Changes and Drug Re-application: Every 2-3 days, carefully aspirate the media and replace it with fresh media containing the appropriate concentration of freshly diluted this compound.
-
Viability Assessment (at multiple time points): At desired time points (e.g., Day 3, 7, 14, 21), add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and time point. Plot the data to determine the highest concentration that maintains a desired level of cell viability over the long term.
Protocol 2: Western Blot Analysis of Notch and HIF-1α Pathway Proteins
This protocol describes how to assess the long-term effect of this compound on the protein levels of key signaling molecules.
Materials:
-
Cells cultured with this compound as determined by the long-term viability assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Notch1, Hes-1, HIF-1α, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Lysis: At the end of the long-term treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound inhibits the Notch and HIF-1α signaling pathways.
Caption: Workflow for establishing a long-term this compound treatment protocol.
Caption: A troubleshooting guide for long-term this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of the antiproliferative effect of mitomycin-C after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Quinomycin C Demonstrates Potent In Vivo Anti-Tumor Effects in Pancreatic Cancer Xenograft Models
For Immediate Release
A comprehensive analysis of in vivo studies indicates that Quinomycin C, a quinoxaline antibiotic, exhibits significant anti-tumor activity in preclinical models of pancreatic cancer. This comparison guide provides an objective evaluation of this compound's performance against alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound's anti-tumor efficacy is primarily attributed to its inhibition of the Notch signaling pathway, a critical regulator of cancer stem cell (CSC) proliferation and survival. By targeting this pathway, this compound has been shown to effectively suppress tumor growth in vivo. This guide compares the in vivo performance of this compound with a standard-of-care chemotherapeutic agent, Gemcitabine, and another Notch pathway inhibitor, the γ-secretase inhibitor PF-03084014.
Comparative In Vivo Efficacy
The following table summarizes the quantitative data from preclinical studies evaluating the anti-tumor effects of this compound (referred to as Quinomycin A in the cited study), Gemcitabine, and the γ-secretase inhibitor PF-03084014 in pancreatic cancer xenograft models.
| Treatment | Cancer Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Toxicity/Adverse Effects | Reference |
| Quinomycin A | MiaPaCa-2 Xenograft (Nude Mice) | 20 µg/kg, Intraperitoneal, Daily | 21 days | - Tumor Weight: Significantly lower than control.- Tumor Volume: Significantly smaller than control. | No significant toxicity observed. | [1] |
| Gemcitabine | MiaPaCa-2 Xenograft (Nude Mice) | 120 mg/kg, Intraperitoneal | Not specified | - Modest activity with 69% tumor weight inhibition. | Not specified in this study. | [2] |
| PF-03084014 (γ-secretase inhibitor) | HPB-ALL Xenograft (for Notch inhibition validation) | 150 mg/kg, Oral, Twice Daily | >10 days | - Robust antitumor efficacy in Notch-driven models. | Diarrhea and weight loss at 150 mg/kg. Intermittent dosing reduced toxicity. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.
Quinomycin A In Vivo Study Protocol[1]
-
Animal Model: Five-week-old male athymic nude mice.
-
Cell Line and Implantation: 1 x 10^6 MiaPaCa-2 human pancreatic cancer cells were injected into the flanks of the mice. Palpable tumors were allowed to develop for 7 days.
-
Treatment Regimen: Quinomycin A was administered daily via intraperitoneal injection at a dose of 20 µg/kg body weight.
-
Duration: The treatment was carried out for 21 consecutive days.
-
Efficacy Assessment: Tumor size was measured weekly. At the end of the 21-day treatment period, mice were euthanized, and tumors were excised and weighed.
-
Toxicity Monitoring: The study noted that no significant toxicity was observed in the mice treated with Quinomycin A.
Gemcitabine In Vivo Study Protocol (Representative)[2]
-
Animal Model: CD1 nu/nu mice.
-
Cell Line and Implantation: Tumors were established from the MiaPaCa-2 cell line and maintained by serial trocar implantation.
-
Treatment Regimen: Gemcitabine was administered at its maximum tolerated dose.
-
Efficacy Assessment: Anti-tumor activity was evaluated by measuring the inhibition of tumor weight compared to a control group.
γ-Secretase Inhibitor (PF-03084014) In Vivo Study Protocol (Representative)[3]
-
Animal Model: Athymic mice bearing HPB-ALL tumors (a Notch-driven model).
-
Treatment Regimen: PF-03084014 was administered orally twice daily.
-
Toxicity Monitoring: Mice were monitored for signs of toxicity, including diarrhea and weight loss. An intermittent dosing schedule (e.g., 7 days on/7 days off) was identified to reduce gastrointestinal toxicity while maintaining efficacy.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Quinomycin A anti-tumor signaling pathway and the general experimental workflow for in vivo validation.
References
Quinomycin C and Echinomycin: A Comparative Analysis of Two Closely Related DNA Bis-intercalators
Quinomycin C and Echinomycin, also known as Quinomycin A, are not the same compound, though they are closely related structural isomers within the quinomycin family of antibiotics. Both are potent cytotoxic agents with significant anticancer and antibacterial properties. Their biological activity stems from their ability to bis-intercalate into DNA, but subtle differences in their chemical structures may influence their specific biological activities and potencies. This guide provides a detailed comparison of this compound and Echinomycin, summarizing their structural differences, biological activities with supporting experimental data, and the methodologies used to evaluate them.
Structural Differences
This compound and Echinomycin (Quinomycin A) share the same molecular formula (C₅₁H₆₄N₁₂O₁₂S₂) and a common bicyclic depsipeptide core structure featuring two quinoxaline chromophores. The primary distinction lies in the amino acid composition of their peptide rings and the nature of the cross-bridge connecting these rings. Echinomycin possesses a thioacetal bridge (-S-CH₂-S-), a feature that distinguishes it from other related compounds like Triostin A, which has a disulfide bridge (-S-S-).
The key difference between Echinomycin (Quinomycin A) and this compound is the substitution of one of the N-methyl-L-valine residues in Echinomycin with an N-methyl-L-isoleucine residue in this compound. This seemingly minor change in a single amino acid residue can alter the molecule's conformation and its interaction with DNA.
Comparative Biological Activity
Both Echinomycin and this compound exhibit potent biological activities by binding to the minor groove of double-stranded DNA, causing it to unwind and consequently inhibiting DNA replication and transcription. This mechanism underlies their effectiveness as anticancer and antimicrobial agents.
Echinomycin (Quinomycin A):
Echinomycin is a well-characterized inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and metastasis[1][2]. By binding to DNA, Echinomycin prevents HIF-1α from binding to the hypoxia-responsive elements (HREs) of its target genes, such as vascular endothelial growth factor (VEGF)[1]. This activity has been demonstrated in various cancer cell lines, where Echinomycin shows extremely high potency.
This compound:
Detailed, direct comparative studies on the biological activity of this compound versus Echinomycin are limited in publicly available literature. However, it is known to be a potent cytotoxic agent. The structural variation, the presence of N-methyl-L-isoleucine, may lead to differences in its DNA binding affinity, sequence specificity, and overall cytotoxicity compared to Echinomycin.
The following table summarizes the available quantitative data on the cytotoxic activity of Echinomycin against various cancer cell lines. Equivalent comprehensive data for this compound is not as readily available in the reviewed literature.
| Compound | Cell Line | Assay Type | Endpoint | Concentration | Reference |
| Echinomycin | Cancer Stem Cells (CSCs) | Not Specified | IC₅₀ | 29.4 pM | [1][2] |
| Echinomycin | U251-HRE | Luciferase Reporter | EC₅₀ | 1.2 nM | [1] |
| Echinomycin | KSHV+ Tumor Cells | Cell Growth | CC₅₀ | ~0.1–2 nM | [3] |
| Echinomycin | Human ADPKD cells | Cell Viability | Significant Viability Loss | 10 nM | [4] |
| Echinomycin | Pancreatic Cancer Cells | Cell Cycle Arrest | Effective Concentration | 5 nM | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.
Mechanism of Action: Inhibition of HIF-1α Signaling Pathway
Both compounds are believed to exert their anticancer effects, at least in part, through the inhibition of the HIF-1α signaling pathway. The following diagram illustrates the general mechanism of action.
Experimental Protocols
The evaluation of the cytotoxic and biological activities of this compound and Echinomycin involves various in vitro assays. Below are generalized protocols for key experiments.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Echinomycin in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for a specified period (e.g., 1-4 hours for MTT).
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
2. HIF-1α Reporter Gene Assay
This assay measures the inhibition of HIF-1α transcriptional activity.
-
Cell Transfection: Use a cancer cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs (e.g., U251-HRE).
-
Hypoxic Conditions and Treatment: Seed the transfected cells in a 96-well plate. Expose the cells to hypoxic conditions (e.g., 1% O₂) and simultaneously treat with various concentrations of this compound or Echinomycin for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.
3. DNA Intercalation Assay (e.g., Electrophoretic Mobility Shift Assay - EMSA)
This assay qualitatively assesses the binding of the compounds to DNA.
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing a known binding site (e.g., a CpG sequence) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound or Echinomycin in a binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A shift in the mobility of the DNA probe indicates binding of the compound.
Conclusion
This compound and Echinomycin (Quinomycin A) are structurally similar but distinct compounds. The key difference lies in the substitution of an N-methyl-L-valine residue in Echinomycin with an N-methyl-L-isoleucine in this compound. While both are potent DNA bis-intercalators and likely share similar mechanisms of action, such as the inhibition of the HIF-1α pathway, the precise impact of this structural variation on their relative biological potencies requires further direct comparative studies. The available data robustly supports the high potency of Echinomycin against various cancer models, with IC₅₀ values in the picomolar to nanomolar range. Further research is needed to provide a comprehensive quantitative comparison of the biological activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Echinomycin | HIF Inhibitors: R&D Systems [rndsystems.com]
- 3. Echinomycin as a promising therapeutic agent against KSHV-related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinomycin C and Other DNA Intercalators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA intercalating agents is crucial for advancing cancer therapeutics and molecular biology research. This guide provides a comprehensive comparison of Quinomycin C with other notable DNA intercalators, including Actinomycin D, Doxorubicin, Daunorubicin, and Ethidium Bromide. The analysis is supported by quantitative data on binding affinities and cytotoxic activities, detailed experimental protocols, and visualizations of key molecular and cellular processes.
Introduction to DNA Intercalators
DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix. This interaction can significantly alter the topology of DNA, interfering with essential cellular processes such as replication, transcription, and DNA repair, ultimately leading to cell cycle arrest and apoptosis. These properties make them potent anti-cancer agents. However, their efficacy and specificity vary considerably, necessitating a detailed comparative analysis.
This compound, a member of the quinoxaline family of antibiotics, is a bis-intercalator, meaning it has two planar aromatic ring systems that insert into the DNA at two separate sites simultaneously. This contrasts with mono-intercalators like Doxorubicin and Daunorubicin, which have a single intercalating moiety. This fundamental structural difference influences their binding affinity, sequence selectivity, and biological activity.
Quantitative Comparison of Performance
The following tables summarize the key performance metrics of this compound and other selected DNA intercalators, providing a quantitative basis for comparison.
Table 1: DNA Binding Affinity
The binding affinity of an intercalator to DNA is a critical determinant of its biological activity. It is typically measured by the association constant (Ka) or the dissociation constant (Kd). Higher Ka or lower Kd values indicate stronger binding.
| Intercalator | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Preferred Binding Sequence | Reference(s) |
| This compound (Echinomycin) | 4.5 x 10⁵ - 1.7 x 10⁶ | 0.13 - 0.18 | 5'-CpG-3' | [1][2] |
| Actinomycin D | ~6.4 x 10⁶ | 2.24 - 3.69 | 5'-GpC-3' | [2] |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | - | GC-rich regions | [3] |
| Daunorubicin | 0.10 - 0.12 x 10⁶ | - | GC-rich regions | [3] |
| Ethidium Bromide | 3.7 x 10⁴ - 6.58 x 10⁴ | - | Non-specific | [3][4] |
Note: Binding constants can vary depending on the experimental conditions (e.g., buffer composition, temperature, DNA sequence).
Table 2: Cytotoxic Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the intercalator required to inhibit the growth of 50% of a population of cancer cells.
| Intercalator | Cell Line | IC50 (µM) | Reference(s) |
| This compound (Echinomycin) | HCT116 | ~0.03 | [5] |
| Actinomycin D | A549 | ~0.0002 | [4] |
| PC3 | ~0.0003 | [4] | |
| Doxorubicin | MCF-7 | 0.1 - 2.5 | [6][7] |
| A549 | >20 | [8] | |
| HeLa | 1.0 - 2.9 | [7][9] | |
| Daunorubicin | HL-60 | 2.52 | [10] |
| U937 | 1.31 | [10] | |
| Ethidium Bromide | C127I | 64.63 (µg/mL) | [7] |
Note: IC50 values are highly dependent on the cell line, exposure time, and the specific assay used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of DNA intercalators.
Fluorescence Intercalation Assay
This assay is used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent dye (like Ethidium Bromide) that is pre-bound to DNA. The binding of the test compound displaces the dye, leading to a decrease in fluorescence, which can be quantified to determine the binding constant.
Materials:
-
DNA (e.g., calf thymus DNA)
-
Fluorescent intercalator (e.g., Ethidium Bromide)
-
Test intercalator (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of DNA in the assay buffer.
-
Prepare a stock solution of the fluorescent intercalator.
-
In a cuvette, mix the DNA and fluorescent intercalator solutions to achieve a stable baseline fluorescence.
-
Add increasing concentrations of the test intercalator to the cuvette.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.
-
The decrease in fluorescence is used to calculate the binding affinity (Ka or Kd) of the test intercalator.[11][12]
DNA Footprinting Assay
DNA footprinting is a technique used to identify the specific DNA sequence to which a compound binds. The principle is that the bound compound protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.
Materials:
-
DNA fragment of known sequence, labeled at one end (e.g., with ³²P)
-
Test intercalator
-
DNase I
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of the test intercalator.
-
Add a limited amount of DNase I to partially digest the DNA.
-
Stop the reaction and denature the DNA fragments.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
The region where the intercalator is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments on the gel. This allows for the precise identification of the binding site.[13][14][15][16]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test intercalator
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test intercalator for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the logarithm of the intercalator concentration.[6][17][18]
Visualizing Mechanisms and Pathways
Mechanism of DNA Intercalation
The following diagram illustrates the fundamental process of DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, causing a distortion in the DNA structure.
Caption: DNA intercalation process.
Experimental Workflow for Intercalator Evaluation
The systematic evaluation of a potential DNA intercalator involves a series of well-defined experimental steps, from initial binding studies to cellular assays.
Caption: Workflow for evaluating DNA intercalators.
Signaling Pathway Affected by DNA Intercalators
DNA damage induced by intercalators can activate complex cellular signaling pathways, such as the p53-mediated apoptosis pathway, leading to programmed cell death.
Caption: p53-mediated apoptosis pathway.
References
- 1. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. DNA footprinting - Wikipedia [en.wikipedia.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Quinomycin C: A Potent and Selective Inhibitor of HIF-1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quinomycin C's efficacy in inhibiting Hypoxia-Inducible Factor-1 (HIF-1) against other known inhibitors. This document synthesizes experimental data, outlines detailed protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound as a therapeutic agent.
This compound, also known as Echinomycin, has emerged as a highly potent small-molecule inhibitor of HIF-1, a master transcriptional regulator of the cellular response to hypoxia.[1] HIF-1 plays a critical role in tumor progression and metastasis by activating genes involved in angiogenesis, glycolysis, and cell survival.[2] The targeted inhibition of HIF-1 is therefore a promising strategy in cancer therapy. This compound distinguishes itself by directly targeting the DNA-binding activity of HIF-1, offering a specific mechanism of action.[1][2][3]
Comparative Efficacy of HIF-1 Inhibitors
The inhibitory potential of this compound against HIF-1 has been quantified in various studies, demonstrating its high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) of this compound and compares it with other known HIF-1 inhibitors.
| Inhibitor | Mechanism of Action | IC50 / EC50 | Cell Line / Assay | Reference |
| This compound (Echinomycin) | Inhibits HIF-1 DNA binding | IC50: 29.4 pM | Cancer Stem Cells | [1] |
| EC50: 1.2 nM | U251-HRE Luciferase Assay | [1][4] | ||
| Topotecan | Topoisomerase I inhibitor | IC50: 0.20–1.00 μM | ME-180 cells (HRE-bla) | [5] |
| Camptothecin | Topoisomerase I inhibitor | IC50: 69 nM | ME-180 cells (HRE-bla) | [6] |
| 17-AAG (Tanespimycin) | Hsp90 inhibitor | Not specified | --- | [7] |
| Geldanamycin | Hsp90 inhibitor | Not specified | --- | |
| PX-478 | Inhibits HIF-1α expression | Not specified | --- | |
| Chetomin | Disrupts p300/CBP interaction | IC50: 12.5 µmol/L | --- | [7] |
| Wortmannin | PI3K inhibitor | Not specified | --- | [5] |
| LY294002 | PI3K inhibitor | Not specified | --- | [5][8] |
| Rapamycin | mTOR inhibitor | Not specified | --- | [1] |
| Resveratrol | Multiple mechanisms | IC50: 20 to 30 μM | A2780/CP70 and OVCAR-3 cells | [9] |
| Acriflavine | Inhibits HIF-1α/HIF-1β dimerization | Not specified | --- | |
| Manassantin A | Blocks nuclear accumulation of HIF-1α | IC50: 30 nmol/L | --- | [7] |
| Manassantin B | Blocks nuclear accumulation of HIF-1α | IC50: 3 nmol/L | --- | [7] |
Mechanism of Action: this compound
This compound exerts its inhibitory effect by binding to DNA, specifically at sites that prevent the binding of the HIF-1 heterodimer to the Hypoxia-Response Element (HRE) within the promoter region of its target genes.[2][3] This direct interference with the transcriptional machinery blocks the expression of downstream genes crucial for tumor adaptation to hypoxic environments. Recent studies have also suggested that this compound can induce the proteasomal degradation of both HIF-1α and the oncoprotein MYC.[10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
HIF-1 Reporter Gene Assay (Luciferase Assay)
This assay quantitatively measures the transcriptional activity of HIF-1.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., U251 or HCT116) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing multiple copies of the HRE upstream of the luciferase gene. A constitutively active control plasmid (e.g., pRL-SV40) can be co-transfected for normalization.[11]
-
-
Compound Treatment and Hypoxia Induction:
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the HRE-driven luciferase activity to the control reporter activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control.
-
Determine the EC50 value by fitting the dose-response curve.
-
Western Blot for HIF-1α Protein Levels
This technique is used to detect the levels of HIF-1α protein, which is stabilized under hypoxic conditions.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with inhibitors under normoxic and hypoxic conditions as described for the luciferase assay.
-
For robust detection, it is critical to prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.[13]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice to prevent protein degradation.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
-
SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or α-tubulin to confirm equal protein loading.[13]
-
HIF-1 Signaling Pathway
Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to HREs to activate the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Targeting Oncoproteins MYC and HIF1α Regresses Tumor Growth of Lung Cancer and Lymphoma [mdpi.com]
- 11. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Quinomycin C: A Comparative Guide to its Anti-Cancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quinomycin C, a member of the quinoxaline family of antibiotics, has demonstrated potent anti-cancer properties. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by experimental data. We will delve into its impact on cell viability, apoptosis, and cell cycle, as well as the underlying signaling pathways.
Quantitative Data Summary
Table 1: IC50 Values of Quinomycin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |
| MiaPaCa-2 | Pancreatic Cancer | Quinomycin A | ~5 | [1] |
| PanC-1 | Pancreatic Cancer | Quinomycin A | ~5 | [1] |
| HCT116 | Colon Cancer | Echinomycin | 2.24 (in combination) | [2] |
Note: The IC50 value for HCT116 cells was determined in combination with Actinomycin D. The IC50 values for MiaPaCa-2 and PanC-1 were estimated from graphical data showing significant effects at 5 nM.
Table 2: Effects of Quinomycin A on Cell Cycle and Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction | Citation |
| MiaPaCa-2 | 5 nM Quinomycin A (24h) | Increased PreG0/G1 arrest | Cleavage of Caspase 3 | [1] |
| PanC-1 | 5 nM Quinomycin A (24h) | Increased PreG0/G1 arrest | Cleavage of Caspase 3 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and can be adapted for the evaluation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the Notch signaling pathway.
Caption: Experimental workflow for cross-validation.
Discussion
The available data, primarily from studies on Quinomycin A in pancreatic cancer cell lines, suggests that this compound and its analogs are potent anti-cancer agents. The primary mechanism of action appears to be the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. By downregulating key components of this pathway, including Notch receptors, ligands, and the γ-secretase complex, this compound effectively halts the cell cycle in the G0/G1 phase and induces apoptosis.
The limited IC50 data indicates high potency, with significant effects observed in the low nanomolar range. However, to establish a comprehensive understanding of this compound's therapeutic potential, further studies are required to determine its efficacy across a broader spectrum of cancer cell lines and to elucidate any potential resistance mechanisms. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
Quinomycin C vs. Standard Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Quinomycin C, an investigational anticancer agent, with standard-of-care chemotherapy regimens for breast cancer and leukemia. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes the distinct mechanisms of action through signaling pathway diagrams.
Introduction
This compound, a member of the quinoxaline antibiotic family, has emerged as a promising candidate in oncology research due to its potent anticancer properties. Its unique mechanisms of action, primarily targeting transcription factors and signaling pathways crucial for tumor progression and survival, distinguish it from conventional cytotoxic agents. This guide aims to provide an objective comparison to aid researchers in evaluating its potential as a therapeutic agent.
Mechanisms of Action
This compound:
This compound exerts its anticancer effects through at least two primary mechanisms:
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): this compound is a potent inhibitor of HIF-1, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments. By binding to the DNA binding site of HIF-1, this compound prevents the transcription of genes involved in angiogenesis, cell survival, and metabolism, thereby hindering tumor growth and progression.
-
Targeting the Notch Signaling Pathway: this compound has been shown to disrupt the Notch signaling pathway, which is critical for cancer stem cell (CSC) self-renewal and differentiation. It downregulates the expression of Notch receptors, ligands, and downstream target genes, leading to the suppression of CSC populations and potentially overcoming therapeutic resistance.
Standard Chemotherapy:
-
Doxorubicin (for Breast Cancer): Doxorubicin is an anthracycline antibiotic that primarily works by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair, ultimately leading to cell death.[1] It is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1] Interestingly, some studies suggest that doxorubicin can induce the accumulation of HIF-1α in normoxic cancer cells, which may be a factor in acquired resistance.[2][3]
-
Cytarabine (for Leukemia): Cytarabine, a pyrimidine analog, is a cell-cycle specific antimetabolite.[4] Its active form, ara-CTP, inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis, particularly in rapidly dividing cancer cells.[5][6] The expression of the primary transporter for cytarabine, hENT1, can be influenced by HIF-1.[7]
Comparative Efficacy: In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy agents in representative breast cancer and leukemia cell lines.
| Breast Cancer Cell Lines | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Data Not Available | 0.04 - 3.1[8][9] |
| MDA-MB-231 | Data Not Available | 0.02 - 11.9[8][10] |
| Leukemia Cell Lines | This compound (µM) | Cytarabine (µM) | Daunorubicin (µM) |
| HL-60 | Data Not Available | 0.01 - 11.96[11] | 0.01 - 0.5[12] |
| U937 | Data Not Available | Data Not Available | 0.05 - 1.0[12] |
Comparative Efficacy: In Vivo Data
While direct comparative in vivo studies are limited, available data on the individual agents provide insights into their potential efficacy.
This compound:
-
In a pancreatic cancer xenograft model, intraperitoneal administration of Quinomycin A (a closely related compound) for 21 days resulted in significant inhibition of tumor growth. This was accompanied by a reduction in the expression of cancer stem cell markers and proteins involved in the Notch signaling pathway.
-
Studies on murine models of Acute Lymphocytic Leukemia (ALL) and Acute Myeloid Leukemia (AML) have shown that echinomycin (Quinomycin A) can lead to a cure in 100% of mice transplanted with a lethal dose of leukemia cells, even at low doses (10 μg/kg).[13]
Standard Chemotherapy:
-
Doxorubicin: In xenograft models of human breast cancer, doxorubicin has demonstrated significant antitumor activity, though its efficacy can be limited by cardiotoxicity.[14]
-
Cytarabine: As a cornerstone of AML therapy, cytarabine has shown efficacy in reducing leukemia burden in xenograft models.[15][16]
Experimental Protocols
A. Determination of IC50 Values (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HL-60, U937) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the respective standard chemotherapy drug (doxorubicin or cytarabine) in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the concentration at which 50% of cell growth is inhibited.
B. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, standard chemotherapy). Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the binding of the HIF-1 complex to DNA.
Caption: this compound downregulates Notch receptors and ligands.
Caption: Doxorubicin's dual mechanism of action.
Caption: Cytarabine's metabolic activation and mechanism.
Caption: Workflow for IC50 determination using MTT assay.
Conclusion
This compound demonstrates potent anticancer activity through mechanisms distinct from standard chemotherapy agents. Its ability to target key survival pathways like HIF-1 and Notch signaling suggests potential efficacy in overcoming drug resistance and targeting cancer stem cell populations. While direct comparative data with standard-of-care drugs in breast and leukemia models are still emerging, the existing preclinical evidence warrants further investigation of this compound as a novel therapeutic strategy. Future studies should focus on head-to-head comparisons in relevant in vitro and in vivo models to fully elucidate its therapeutic potential.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Cells Upregulate Normoxic HIF-1α in Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 11. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of HIF-1α inhibition in breast cancer cells prior to doxorubicin treatment under conditions of normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating Quinomycin C's Role in Apoptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinomycin C's performance in inducing apoptosis against other well-established agents. The following sections detail its mechanism of action, supported by experimental data, and benchmark its efficacy against Doxorubicin, Staurosporine, and Etoposide.
This compound: A Potent Inducer of Apoptosis
This compound, a member of the quinoxaline family of antibiotics, has demonstrated significant potential as an anti-cancer agent due to its ability to induce programmed cell death, or apoptosis. Studies have shown that this compound can effectively trigger apoptosis in various cancer cell lines, particularly in pancreatic cancer.[1][2] Its mechanism of action involves the activation of key executioner proteins in the apoptotic cascade, leading to characteristic cellular changes and ultimately, cell death.
Mechanism of Action
This compound's primary mechanism for inducing apoptosis involves the activation of caspase-3, a critical enzyme in the final stages of the apoptotic pathway.[1][2] Upon activation, caspase-3 cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Research in pancreatic cancer cell lines, such as MiaPaCa-2 and PanC-1, has shown that treatment with as little as 5 nM of this compound leads to a significant increase in the active, cleaved form of caspase-3.[1][2]
Furthermore, this compound treatment has been observed to induce cell cycle arrest in the PreG0/G1 phase, preventing cancer cells from progressing through the cell division cycle.[1][2] This cell cycle arrest is a crucial step that often precedes the onset of apoptosis. The compound also downregulates the expression of key proteins involved in cell proliferation and survival, such as cyclin D1 and c-Myc.[1]
The induction of apoptosis by this compound is linked to the inhibition of the Notch signaling pathway, a critical pathway often dysregulated in cancer and implicated in the survival of cancer stem cells.[3] By targeting this pathway, this compound not only induces apoptosis in the bulk tumor population but may also target the more resilient cancer stem cell subpopulation.[3]
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment with each compound in various cancer cell lines.
Table 1: IC50 Values of Apoptosis-Inducing Agents in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| This compound | Pancreatic Cancer (MiaPaCa-2) | ~5 nM | [1][2] |
| Pancreatic Cancer (PanC-1) | ~5 nM | [1][2] | |
| Doxorubicin | Breast Cancer (MCF-7) | 8306 nM | [4] |
| Breast Cancer (MDA-MB-231) | 6602 nM | [4] | |
| Staurosporine | Breast Cancer (MCF7) | Not specified | [5] |
| Breast Cancer (MDA MB 231) | Not specified | [5] | |
| Etoposide | Small Cell Lung Cancer (N231) | Concentration-dependent | [6] |
| L929 fibroblasts | Not specified | --- |
Table 2: Percentage of Apoptotic Cells Induced by Different Agents
| Compound | Cell Line | Concentration | Treatment Duration | % Apoptotic Cells | Citation |
| This compound | Pancreatic Cancer (MiaPaCa-2, PanC-1) | 5 nM | 24 h | Significant increase in PreG0/G1 | [1][2] |
| Doxorubicin | Breast Cancer (MCF-7) | 200 nM | Not specified | Increased apoptosis | [4] |
| Staurosporine | Human Myeloid Leukemia (KG-1) | Not specified | 6 h | ~50% | [7] |
| Natural Killer T-cell lymphoma (NKT) | Not specified | 6 h | ~20% | [7] | |
| Breast Cancer (HBL-100) | 50 nM | 48 h | 100% | [8] | |
| Breast Cancer (T47D) | 50 nM | 48 h | 4% | [8] | |
| Etoposide | Small Cell Lung Cancer (N231) | Concentration-dependent | 42 h | Increased DNA fragmentation | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is a standard method for quantifying the percentage of apoptotic and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with the apoptosis-inducing agent at various concentrations and time points.
-
Harvesting: Detach adherent cells using a gentle cell scraper or trypsin-EDTA. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the apoptosis-inducing agent. Lyse the cells using a specific lysis buffer to release cellular contents, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved substrate. The signal intensity is directly proportional to the caspase-3 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its validation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of etoposide-induced apoptosis by staurosporine in human tumor cells is associated with events downstream of DNA-protein complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salinomycin sensitizes cancer cells to the effects of doxorubicin and etoposide treatment by increasing DNA damage and reducing p21 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
A Comparative Guide to Alternatives for Quinomycin C in Notch Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of diseases, most notably cancer. Quinomycin C, a potent inhibitor of this pathway, serves as a valuable research tool. However, the quest for alternative compounds with improved specificity, reduced toxicity, and diverse mechanisms of action is a continuous effort in drug discovery. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate inhibitor for your research needs.
Overview of Notch Signaling Inhibition
The canonical Notch signaling cascade is initiated by ligand binding to the Notch receptor, leading to two successive proteolytic cleavages. The first is mediated by ADAM family metalloproteases (S2 cleavage), and the second by the γ-secretase complex (S3 cleavage). This final cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus, forms a complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins, and activates the transcription of target genes such as those in the Hes and Hey families. Inhibition of this pathway can be achieved at multiple levels, from blocking receptor-ligand interactions to inhibiting the enzymatic activity of γ-secretase or preventing the formation of the nuclear transcription complex.
Figure 1: Simplified overview of the canonical Notch signaling pathway.
Comparison of Notch Signaling Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound and a selection of alternative inhibitors. The alternatives are categorized based on their primary mechanism of action.
Table 1: this compound - A DNA-Intercalating Agent with Anti-Notch Activity
| Compound | Mechanism of Action | Target Cell Lines | IC50 / Effective Concentration | Key Findings & References |
| This compound | Downregulates the γ-secretase complex proteins (Presenilin 1, Nicastrin, Pen2, and APH-1) and reduces the expression of Notch receptors and ligands.[1][2] | Pancreatic cancer cells (MiaPaCa-2, PanC-1) | 50 nM significantly inhibits proliferation.[1] | Inhibits pancreatosphere formation, suggesting it targets cancer stem cells. Reduces tumor growth in xenograft models.[1][2] |
Table 2: Gamma-Secretase Inhibitors (GSIs)
GSIs are a major class of Notch inhibitors that block the final proteolytic cleavage of the Notch receptor, thereby preventing the release of NICD.
| Compound | Target Cell Lines | IC50 for Notch Inhibition | Key Findings & References |
| DAPT | Ovarian cancer (OVCAR-3), Uterine Leiomyosarcoma (SK-UT-1B, SK-LMS-1) | 160 ± 1 nM (OVCAR-3).[3] IC50 for cell viability: 90.13 µM (SK-UT-1B), 129.9 µM (SK-LMS-1).[4] | Reduces proliferation and Hes-1 expression.[3][4] |
| MK-0752 | Uterine Leiomyosarcoma (SK-UT-1B, SK-LMS-1) | IC50 for cell viability: 128.4 µM (SK-UT-1B), 427.4 µM (SK-LMS-1).[4] | Decreases uLMS cell viability in a dose- and time-dependent manner.[4] |
| RO4929097 | Various cancer cell lines | 4 nM (cell-free assay), 5 nM (cellular Notch processing).[5][6] | Orally active and shows antitumor activity in xenograft models.[5] |
| Nirogacestat (PF-03084014) | Various cancer cell lines | 6.2 nM.[6] | Reversible and noncompetitive inhibitor.[6] |
| Semagacestat | Various cancer cell lines | 14.1 nM.[6] | Also inhibits β-amyloid production.[6] |
Table 3: Transcription Complex Inhibitors
These inhibitors prevent the formation or function of the nuclear NICD-CSL-MAML complex, blocking the transcription of Notch target genes.
| Compound | Target Cell Lines | IC50 / Effective Concentration | Key Findings & References |
| CB-103 (Limantrafin) | Lymphoma and breast cancer cell lines | IC50 for cell viability: 400 nM to > 20 µM in lymphoma lines.[7] | First-in-class, orally active inhibitor of the Notch transcription activation complex.[8][9][10][11] Shows preclinical activity in GSI-resistant models.[10][11] |
Table 4: Natural Compounds with Notch Inhibitory Activity
Several naturally occurring compounds have been shown to modulate Notch signaling through various mechanisms.
| Compound | Mechanism of Action | Target Cell Lines | IC50 / Effective Concentration | Key Findings & References | | :--- | :--- | :--- | :--- | | Curcumin | Downregulates Notch-1, Jagged-1, and γ-secretase complex proteins.[12] | Pancreatic cancer (BxPC-3, PANC-1), T-ALL (KOPT-K1, TALL1), Esophageal cancer (TE-7) | IC50 for cell viability: ~10-15 µM in pancreatic cancer,[13] 6.3-13.2 µM in T-ALL.[14] A curcumin analog, C-150, inhibited NF-κB activation with an IC50 of 2.16 µM.[15] | Induces apoptosis and inhibits esophagosphere formation.[12] | | Resveratrol | Modulates Notch signaling in a cell-type-dependent manner. | Oral squamous carcinoma (CAL-27, KB, SCC-25), Anaplastic thyroid carcinoma (HTh7, 8505C) | IC50 for cell viability: 70-145 µg/mL in oral cancer,[16] 10.2-49.9 µM in thyroid cancer.[17] IC50 as an AhR antagonist: 6 µM.[18] | Can either activate or inhibit Notch1 signaling depending on the cellular context.[17][18] | | Quercetin | Inhibits Notch signaling. | Colon cancer cells, HL-60 leukemia cells | 20 µM in combination with radiation showed anti-cancer effects.[19] IC50 for cell growth inhibition in HL-60: ~7.7 µM.[20] | Enhances radiosensitivity of colon cancer cells.[19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of Notch signaling inhibitors. Below are outlines for key assays.
Luciferase Reporter Assay for Notch Signaling Activity
This assay quantitatively measures the transcriptional activity of the CSL-responsive element, a direct downstream target of Notch signaling.
Figure 2: Workflow for a Notch signaling luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate.
-
Transfection: Co-transfect cells with a CSL-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).[21][22]
-
Treatment: After 24 hours, treat the cells with various concentrations of the test inhibitor.
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value from the dose-response curve.
Western Blot Analysis of Notch Pathway Proteins
This technique is used to detect changes in the protein levels of key components of the Notch signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1 (cleaved/activated form), Hes1, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability and Proliferation Assays (MTT/MTS Assay)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. Sphere-Forming Assays for Assessment of Benign and Malignant Pancreatic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin Induces Cell Death in Esophageal Cancer Cells through Modulating Notch Signaling | PLOS One [journals.plos.org]
- 13. Notch-1 down-regulation by curcumin is associated with the inhibition of cell growth and the induction of apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Novel Curcumin Derivative Influencing Notch Pathway and DNA Damage as a Potential Therapeutic Agent in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Curcumin Analog C-150, Influencing NF-κB, UPR and Akt/Notch Pathways Has Potent Anticancer Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol Induces Differentiation Markers Expression in Anaplastic Thyroid Carcinoma via Activation of Notch1 Signaling and Suppresses Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol inhibits AhR/Notch axis and reverses Th17/Treg imbalance in purpura by activating Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin pretreatment enhances the radiosensitivity of colon cancer cells by targeting Notch-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. amsbio.com [amsbio.com]
A Comparative Analysis of the Bioactivities of Quinomycin A, B, and C
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological activities of Quinomycin A, B, and C, supported by experimental data and protocols.
Quinomycins A, B, and C are members of the quinoxaline family of cyclic depsipeptide antibiotics, known for their potent antitumor and antimicrobial properties. These compounds, produced by Streptomyces species, exert their biological effects primarily through the bifunctional intercalation of their quinoxaline chromophores into DNA, a mechanism that disrupts DNA replication and transcription. This guide provides a comparative overview of the bioactivity of Quinomycin A, B, and C, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Chemical Structures and Properties
Quinomycin A, also known as Echinomycin, along with Quinomycin B and C, share a common cyclic peptide core but differ in the substitution patterns of their side chains. These structural variations are responsible for the observed differences in their biological activities. The molecular formulas for these compounds are as follows:
-
Quinomycin A (Echinomycin): C₅₁H₆₄N₁₂O₁₂S₂
-
Quinomycin B: C₅₃H₆₈N₁₂O₁₂S₂
-
Quinomycin C: C₅₅H₇₂N₁₂O₁₂S₂
A group of quinomycin-like antibiotics, designated the UK-63052 complex, have been identified with factors A, C, and B corresponding to Quinomycin A, C, and B, respectively.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of Quinomycin A, B, and C.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | Quinomycin A (UK-63052) | Quinomycin B (UK-65662) | This compound (UK-63598) |
| Staphylococcus aureus | Data not available | Data not available | Data not available |
| Streptococcus pyogenes | Data not available | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | Data not available | Data not available |
Table 2: Comparative Cytotoxic Activity (IC₅₀ Values)
| Cell Line | Quinomycin A (Echinomycin) | Quinomycin B | This compound |
| HeLa (Cervical Cancer) | 0.18 nM[1] | Data not available | 37 nM[1] |
| Plasmodium falciparum | ~100x lower than Chloroquine[1] | Data not available | ~100x lower than Chloroquine[1] |
Mechanism of Action: DNA Bisintercalation and Signaling Pathway Inhibition
The primary mechanism of action for quinomycins is their ability to act as bifunctional intercalating agents, binding to two separate sites on the DNA helix simultaneously. This cross-linking of DNA is a potent mechanism for inhibiting cellular processes. Studies have shown that this compound exhibits a higher binding affinity for the DNA of Micrococcus lysodeikticus compared to Quinomycin A, suggesting that subtle structural differences can significantly impact DNA interaction.
Recent research has also elucidated the role of Quinomycin A in targeting specific signaling pathways. In pancreatic cancer cells, Quinomycin A has been shown to inhibit the Notch signaling pathway, which is crucial for cancer stem cell survival and proliferation.
Caption: Quinomycin A inhibits the Notch signaling pathway by targeting γ-secretase, leading to reduced cancer cell proliferation and stemness.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Quinomycin A, B, and C stock solutions of known concentration.
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Sterile 96-well microtiter plates.
2. Assay Procedure:
-
A serial two-fold dilution of each quinomycin compound is prepared in the microtiter plate using the appropriate broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth, no drug) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the quinomycin that shows no visible turbidity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of Quinomycin A, B, or C.
-
Control wells (untreated cells) and blank wells (medium only) are included.
-
The plate is incubated for a specific period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
4. Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
Quinomycin A, B, and C are potent bioactive compounds with significant potential in antimicrobial and anticancer applications. The available data suggests that Quinomycin A is a particularly potent cytotoxic agent, with activity in the nanomolar range against HeLa cells. The differential bioactivities among the quinomycin analogues highlight the importance of their structural variations. Further comprehensive comparative studies, particularly for Quinomycin B, are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. The provided experimental protocols offer a standardized approach for researchers to conduct further comparative bioactivity studies.
References
Decoding Specificity: A Comparative Analysis of Quinomycin C and its Molecular Target Interactions
For researchers, scientists, and drug development professionals, understanding the precise interaction between a therapeutic compound and its molecular target is paramount. This guide provides a comprehensive comparison of Quinomycin C's specificity for its primary molecular targets, the Notch signaling pathway and Hypoxia-Inducible Factor-1α (HIF-1α), against alternative inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to offer a clear perspective on the compound's performance and potential applications.
This compound belongs to the quinoxaline family of antibiotics, which are known for their potent anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit key cellular signaling pathways involved in cancer progression, namely the Notch and HIF-1α pathways. This dual-targeting capability makes this compound a compound of significant interest in oncology research.
Targeting the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. Quinomycin A, a closely related compound to this compound, has been shown to effectively inhibit this pathway.[1][2] Studies have demonstrated that Quinomycin A treatment leads to a significant reduction in the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target gene Hes-1.[3] Furthermore, proteins of the γ-secretase complex, which are essential for Notch activation, are also downregulated.[3]
Comparison with Gamma-Secretase Inhibitors (GSIs)
Gamma-secretase inhibitors (GSIs) represent a major class of drugs that target the Notch pathway by blocking the final proteolytic cleavage and activation of Notch receptors. To assess the specificity of this compound, a comparison of its inhibitory concentration (IC50) with that of various GSIs is crucial.
| Compound | Target | IC50 | Cell Line |
| Quinomycin A (Echinomycin) | Cancer Stem Cells | 29.4 pM | - |
| BMS-906024 | Notch2 | 0.29 nM | H4 cells |
| BMS-906024 | Notch3 | 1.14 nM | H4 cells |
| PF-03084014 | Notch Receptor Cleavage | 13.3 nM | HPB-ALL cells |
| PF-03084014 | Cell Growth Inhibition | 0.1 µM | HCC1599 cells |
| RO4929097 | Notch Signaling | low nM range | - |
This table summarizes the reported IC50 values for Quinomycin A and various gamma-secretase inhibitors against components of the Notch signaling pathway. Note that data for this compound is limited, and Quinomycin A is used as a close surrogate.[4][5][6][7]
While GSIs directly inhibit the enzymatic activity of gamma-secretase, a significant concern is their off-target effects, as gamma-secretase processes a wide range of other substrates. This can lead to toxicities, which have limited their clinical utility. This compound's mechanism, which appears to involve the downregulation of multiple components of the Notch pathway, may offer a different and potentially more specific approach to pathway inhibition.
Targeting the HIF-1α Pathway
Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth, angiogenesis, and metastasis. Quinomycin A (Echinomycin) is a potent inhibitor of HIF-1α, acting by preventing its binding to the hypoxia-response elements (HREs) in the promoter regions of its target genes.[8]
Comparison with Other HIF-1α Inhibitors
A variety of compounds have been developed to target the HIF-1α pathway through different mechanisms. A comparative analysis of their efficacy is essential for evaluating the specificity of this compound.
| Compound | Mechanism of Action | EC50/IC50 | Assay/Cell Line |
| Quinomycin A (Echinomycin) | Inhibition of HIF-1 DNA binding | >40 nM (IC50) | HRE binding assay |
| Quinomycin A (Echinomycin) | Inhibition of HIF-1α reporter activity | 1.2 nM (EC50) | U251-HRE cells |
| YC-1 | HIF-1α inhibitor | 2.8 µM (IC50) | MDA-MB-231 cells |
| PX-478 | Decreases HIF-1α protein levels | - | Various cancer cell lines |
| Topotecan | Topoisomerase I inhibitor, inhibits HIF-1α expression | - | - |
This table presents the inhibitory concentrations of Quinomycin A and other HIF-1α inhibitors. The data highlights the potent activity of Quinomycin A in cellular assays.[4][9][10]
The specificity of HIF-1α inhibitors is also a critical consideration. Many inhibitors have been reported to have off-target effects, impacting other cellular pathways. The unique mechanism of this compound, involving direct interference with HIF-1α-DNA interaction, may confer a higher degree of specificity compared to compounds that act on upstream signaling pathways.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Western Blot Analysis for Notch Signaling Proteins
This protocol is used to determine the expression levels of proteins in the Notch signaling pathway following treatment with an inhibitor.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the Notch pathway protein of interest (e.g., Notch1, Hes1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay for DNA Intercalation
This protocol is employed to determine if a compound like this compound directly binds to specific DNA regions, such as the hypoxia-response elements.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., HIF-1α) is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the target DNA sequence (e.g., HREs) to determine the extent of binding.
IC50 Determination via Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an inhibitor that causes a 50% reduction in cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor.
-
MTT Addition: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[11]
Visualizing the Molecular Interactions
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Experimental workflow for specificity analysis.
This compound's dual targeting of signaling pathways.
Conclusion
This compound demonstrates potent inhibitory activity against both the Notch and HIF-1α signaling pathways. Its mechanism of action, which involves DNA intercalation and the downregulation of multiple pathway components, distinguishes it from other inhibitors that target specific enzymatic activities. While direct comparative data for this compound is still emerging, studies on the closely related Quinomycin A suggest a high degree of potency. However, a thorough evaluation of this compound's off-target effects is necessary to fully understand its specificity and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for advancing the development of targeted cancer therapies.
References
- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Quinomycin C
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. The proper handling and disposal of potent compounds like Quinomycin C, a cytotoxic agent with antibacterial and antineoplastic properties, is a critical component of a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices for managing cytotoxic waste.
Core Principles of Cytotoxic Waste Management
This compound is classified as a cytotoxic drug, meaning it is toxic to cells.[1] As such, its disposal must adhere to strict protocols to prevent harm to personnel and the environment. The fundamental principle is to treat all materials that have come into contact with this compound as hazardous cytotoxic waste. This includes stock solutions, used culture media, contaminated labware, and personal protective equipment (PPE).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure. This includes:
-
Designated Area: All handling and preparation of this compound should be conducted in a designated area, preferably within a biological safety cabinet or a chemical fume hood, to prevent aerosolization and contamination.[4]
-
Spill Management: In the event of a spill, it should be managed immediately using a chemotherapy spill kit. The area should be decontaminated according to established protocols.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic waste and should be followed in the absence of specific institutional protocols for this compound.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the most critical step in the waste management process.
-
Identify all contaminated materials: This includes unused or expired this compound, vials, syringes, needles, petri dishes, flasks, pipettes, and any PPE worn during handling.
-
Use designated cytotoxic waste containers: All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.[5] These containers are typically color-coded, often purple or yellow with a cytotoxic symbol.[1]
Step 2: Containerization of Waste
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated cytotoxic sharps container.[2]
-
Non-Sharps Solid Waste: Items such as gloves, gowns, and labware should be placed in a designated, leak-proof cytotoxic waste bag or container.[1][5] To minimize aerosol exposure, do not crush or break any contaminated items.
-
Liquid Waste: Unused media containing this compound and other liquid waste should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" and indicating the contents. Do not dispose of liquid cytotoxic waste down the drain.
Step 3: Decontamination of Work Surfaces
After handling and packaging this compound for disposal, all work surfaces and equipment must be thoroughly decontaminated. Use a suitable deactivating agent, followed by cleaning with a detergent and water.
Step 4: Storage and Transport
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Labeling for Transport: Ensure all containers are properly labeled according to institutional and regulatory requirements for transport. This typically includes the cytotoxic symbol and waste generator information.
Step 5: Final Disposal Method
The required method for the final disposal of cytotoxic waste is high-temperature incineration .[1] This process ensures the complete destruction of the hazardous compound. Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company to handle the transportation and incineration of cytotoxic waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Thickness | Polypropylene bags: minimum 2 mm; Contaminated material bags: minimum 4 mm | [5] |
| Final Disposal Method | High-temperature incineration | [1] |
| European Waste Catalogue (EWC) Code (Human Healthcare) | 18 01 08* (cytotoxic and cytostatic medicines) | [1] |
| European Waste Catalogue (EWC) Code (Animal Healthcare) | 18 02 07* (cytotoxic and cytostatic medicines) | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Quinomycin C
For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of potent compounds like Quinomycin C is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. This compound, noted for its potent effects on Gram-positive bacteria and HeLa cells, requires handling with the utmost care as a cytotoxic agent.[1]
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. The primary goal is to minimize exposure through all potential routes, including inhalation, skin contact, and ingestion.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.[2]
-
Closed Systems: Whenever possible, the use of closed systems, such as needleless administration systems for intravenous medications, can offer an additional layer of protection against exposure.[3]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is critical. The following table summarizes the required equipment for handling this compound, based on guidelines for cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) is required. Gloves should be inspected for integrity before use and changed regularly.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra barrier in case of a breach in the outer glove. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is mandatory.[5] | Protects the body from splashes and contamination. |
| Eye Protection | Chemical splash goggles are required. For procedures with a high risk of splashing, a full-face shield should be worn in conjunction with goggles.[3][5] | Protects the eyes from accidental splashes of the compound. |
| Respiratory Protection | For procedures that may generate aerosols and are not conducted within a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5] | Prevents inhalation of airborne particles of the cytotoxic agent. |
Operational Procedures for Safe Handling
Adherence to strict operational protocols is essential to prevent contamination and accidental exposure.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a cytotoxic agent.
-
Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the designated handling area.[5]
-
Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic" hazard symbol.[3]
-
Handwashing: Hands should be washed thoroughly with soap and water before donning and after removing PPE.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure to others.
Waste Segregation and Disposal:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), plasticware, and other solid materials contaminated with this compound should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and leak-proof container for hazardous chemical waste. Do not pour this compound waste down the drain.[2]
-
Waste Collection: Arrangements for the collection and disposal of cytotoxic waste should be made with the institution's Environmental Health and Safety (EHS) office.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
